molecular formula C10H11BrO2 B171663 Ethyl 3-bromo-2-methylbenzoate CAS No. 103038-43-3

Ethyl 3-bromo-2-methylbenzoate

Cat. No.: B171663
CAS No.: 103038-43-3
M. Wt: 243.1 g/mol
InChI Key: ISZDEZLLBGJTTF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methylbenzoate is a substituted benzoate ester characterized by the presence of both bromo and methyl functional groups on its aromatic ring. This specific arrangement of substituents makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds of this class are frequently employed as versatile building blocks in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl structures. The bromine atom serves as an excellent leaving group for these transformations, while the ester group can be further manipulated or hydrolyzed to a carboxylic acid, offering a handle for additional synthetic diversification. Researchers utilize this chemical in the exploration and development of novel compounds, including potential pharmaceutical intermediates and functional materials. This product is strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZDEZLLBGJTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for Ethyl 3-bromo-2-methylbenzoate, a valuable building block in medicinal chemistry and materials science. This document details the prevalent synthetic strategies, complete with detailed experimental protocols and quantitative data to support reproducibility and optimization.

Introduction

This compound is a substituted aromatic carboxylic acid ester. Its structure, featuring a bromine atom and a methyl group on the benzene ring, offers multiple points for further chemical modification. This makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The primary and most direct method for its synthesis is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. This guide will detail the synthesis of this precursor acid and its subsequent conversion to the target ethyl ester.

Synthesis of the Precursor: 3-bromo-2-methylbenzoic acid

There are several viable pathways to synthesize 3-bromo-2-methylbenzoic acid. Two common and effective methods are presented here: synthesis from 1,3-dibromo-2-methylbenzene and hydrolysis of the corresponding methyl ester. A third potential route via a Sandmeyer reaction is also discussed.

Synthesis from 1,3-dibromo-2-methylbenzene

This method involves a lithium-halogen exchange followed by carboxylation with dry ice (solid carbon dioxide).

Reaction Pathway:

Synthesis_from_Dibromide 1,3-dibromo-2-methylbenzene 1,3-dibromo-2-methylbenzene Intermediate Aryl Lithium Intermediate 1,3-dibromo-2-methylbenzene->Intermediate 1. t-BuLi, THF, -78°C 3-bromo-2-methylbenzoic_acid 3-bromo-2-methylbenzoic acid Intermediate->3-bromo-2-methylbenzoic_acid 2. CO2 (dry ice) 3. H3O+

Caption: Synthesis of 3-bromo-2-methylbenzoic acid from 1,3-dibromo-2-methylbenzene.

Experimental Protocol:

To a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous tetrahydrofuran (THF, 100 mL) under an argon atmosphere and cooled to -78 °C, tert-butyl lithium (t-BuLi, 1.5 M in pentane, 17 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. Subsequently, an excess of crushed dry ice is added in portions, and the mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure. The residue is then treated with a 5% aqueous sodium hydroxide solution (40 mL) and washed with dichloromethane (2 x 10 mL). The aqueous phase is acidified to pH 1 with concentrated hydrochloric acid and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 8:1 to 1:1) to yield 3-bromo-2-methylbenzoic acid.[1]

Quantitative Data:

Starting MaterialReagentsSolventTemperatureReaction TimeYield
1,3-dibromo-2-methylbenzenet-BuLi, CO₂ (dry ice)THF-78 °C to RT~3 hours63.4%[1]
Synthesis via Hydrolysis of Mthis compound

This method is useful if the methyl ester is readily available or is synthesized as an intermediate. The hydrolysis is typically carried out under basic conditions.

Experimental Protocol:

A mixture of mthis compound (35.0 g, 152.79 mmol) and lithium hydroxide (10.9 g, 453.79 mmol) in a mixture of tetrahydrofuran (300 mL) and water (50 mL) is stirred at 60 °C for 16 hours. The reaction mixture is then concentrated under vacuum. The residue is diluted with water (80 mL) and acidified to pH 4 with 2N HCl. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 3-bromo-2-methylbenzoic acid as a white solid.[1]

Quantitative Data:

Starting MaterialReagentsSolventTemperatureReaction TimeYield
Mthis compoundLiOH, H₂OTHF60 °C16 hours91%[1]
Potential Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. While a specific protocol for the synthesis of 3-bromo-2-methylbenzoic acid from 2-amino-3-methylbenzoic acid was not found in the immediate literature, a general procedure for a similar substrate, 3-aminobenzoic acid, can be adapted. This route is a plausible alternative for accessing the desired precursor.

Conceptual Signaling Pathway:

Sandmeyer_Reaction Amino_Acid 2-amino-3-methylbenzoic acid Diazonium_Salt Diazonium Salt Amino_Acid->Diazonium_Salt NaNO2, HBr, 0-5°C Bromo_Acid 3-bromo-2-methylbenzoic acid Diazonium_Salt->Bromo_Acid CuBr

Caption: Conceptual pathway for the Sandmeyer synthesis of 3-bromo-2-methylbenzoic acid.

Synthesis of this compound

The final step in the synthesis is the Fischer esterification of 3-bromo-2-methylbenzoic acid with ethanol, catalyzed by a strong acid.

Experimental Workflow:

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reactants Combine 3-bromo-2-methylbenzoic acid, ethanol, and H2SO4 Reflux Heat the mixture to reflux Reactants->Reflux Quench Cool and pour into water Reflux->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with NaHCO3 and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify

Caption: General workflow for the Fischer esterification and purification of this compound.

Experimental Protocol:

To a solution of 3-bromo-2-methylbenzoic acid (e.g., 8.0 g) in anhydrous ethanol (200 mL), concentrated sulfuric acid (3 mL) is added carefully. The mixture is heated at reflux for 2 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is taken up in a mixture of water (50 mL) and ethyl acetate (200 mL). The organic phase is separated and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with a saturated solution of sodium chloride (brine). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and filtered. The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.[2]

Quantitative Data for Esterification:

Starting MaterialReagentsSolventTemperatureReaction TimeYield
3-bromo-2-methylbenzoic acidH₂SO₄ (catalyst)EthanolReflux2 hours>90% (typical)[2]

Conclusion

The synthesis of this compound is a straightforward process that relies on the effective synthesis of its precursor, 3-bromo-2-methylbenzoic acid. The methods outlined in this guide, particularly the synthesis of the acid from 1,3-dibromo-2-methylbenzene followed by a classic Fischer esterification, provide reliable and high-yielding routes to the target molecule. The provided protocols and quantitative data serve as a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science. Careful control of reaction conditions, especially temperature and moisture, is crucial for achieving optimal yields and purity.

References

An In-depth Technical Guide to Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-bromo-2-methylbenzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from related compounds and established chemical principles to offer a reliable resource.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its fundamental chemical properties, which can be reliably determined from its structure.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂Calculated
Molecular Weight 243.10 g/mol [1]
IUPAC Name This compound-
CAS Number Not explicitly assigned-
Appearance Expected to be a liquidInferred from similar compounds

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristic signals can be predicted.

SpectroscopyExpected Signals
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, and signals in the aromatic region for the benzene ring protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methyl group carbon, and the aromatic carbons.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) A strong absorption band for the C=O stretch of the ester, C-O stretches, and bands characteristic of the substituted benzene ring.

Researchers synthesizing this compound will need to perform their own spectroscopic analysis to confirm its identity and purity.

Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1,3-dibromo-2-methylbenzene. The first step involves the formation of the carboxylic acid, followed by esterification.

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid [2]

This procedure involves the lithiation of 1,3-dibromo-2-methylbenzene followed by carboxylation with dry ice.

  • Reagents and Materials:

    • 1,3-dibromo-2-methylbenzene

    • tert-Butyllithium (t-BuLi) in pentane

    • Anhydrous tetrahydrofuran (THF)

    • Dry ice (solid carbon dioxide)

    • 5% aqueous sodium hydroxide (NaOH) solution

    • Concentrated hydrochloric acid (HCl)

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Argon gas

  • Procedure:

    • Under an argon atmosphere, a solution of 1,3-dibromo-2-methylbenzene in anhydrous THF is cooled to -80°C.

    • tert-Butyllithium (1.5 M in pentane) is added dropwise, maintaining the temperature between -76°C and -78°C.

    • The reaction mixture is stirred at this temperature for 2 hours.

    • The mixture is then cooled to below -80°C, and an excess of dry ice is added.

    • The reaction is allowed to warm to room temperature.

    • The solvent is removed under reduced pressure.

    • A 5% aqueous NaOH solution is added to the residue, and the aqueous phase is washed with dichloromethane.

    • The aqueous phase is acidified to pH 1 with concentrated HCl and then extracted with ethyl acetate.

    • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield 3-bromo-2-methylbenzoic acid.[2]

Step 2: Fischer Esterification to this compound

This is a standard procedure for converting a carboxylic acid to an ethyl ester.

  • Reagents and Materials:

    • 3-bromo-2-methylbenzoic acid

    • Absolute ethanol (EtOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • 3-bromo-2-methylbenzoic acid is dissolved in an excess of absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is heated at reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

    • After completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated NaHCO₃ solution, water, and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to give the crude this compound.

    • The final product can be purified by vacuum distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Formation cluster_step2 Step 2: Fischer Esterification A 1,3-dibromo-2-methylbenzene B Lithiation with t-BuLi in THF at -78°C A->B C Carboxylation with Dry Ice B->C D Acidic Workup and Extraction C->D E Purification (Chromatography) D->E F 3-bromo-2-methylbenzoic acid E->F G 3-bromo-2-methylbenzoic acid H Reaction with Ethanol and H₂SO₄ (catalyst) under Reflux G->H I Workup and Extraction H->I J Purification (Vacuum Distillation) I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

This compound is a versatile building block in organic synthesis. The presence of the bromo substituent on the aromatic ring allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of functional groups. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

In the context of drug development, substituted benzoic acid scaffolds are common in medicinal chemistry. This compound can serve as a key intermediate for the synthesis of novel bioactive molecules. For instance, related bromo-aromatic compounds are used in the development of pharmaceuticals and agrochemicals.[3]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for similar aromatic bromine compounds should be followed.[4][5][6]

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

Spectroscopic Analysis of Ethyl 3-bromo-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 3-bromo-2-methylbenzoate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d1HAr-H
~7.45d1HAr-H
~7.15t1HAr-H
4.35q2H-OCH₂CH₃
2.45s3HAr-CH₃
1.38t3H-OCH₂CH₃

Note: Predicted chemical shifts can vary slightly based on the prediction algorithm and solvent. The aromatic protons' splitting pattern will depend on the coupling constants between them.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168C=O (Ester)
~140Ar-C (quaternary)
~135Ar-C (quaternary)
~132Ar-CH
~130Ar-CH
~128Ar-CH
~125Ar-C (quaternary, C-Br)
~61-OCH₂CH₃
~22Ar-CH₃
~14-OCH₂CH₃
Table 3: Expected IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-3100Medium-WeakC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
1550-1600Medium-WeakC=C stretch (aromatic ring)
1250-1300StrongC-O stretch (ester)
1000-1100MediumC-O stretch (ester)
~750StrongC-H out-of-plane bend (aromatic)
550-650Medium-WeakC-Br stretch
Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/zPredicted Relative IntensityAssignment
242/244Moderate[M]⁺ (Molecular ion, bromine isotopes)
197/199High[M - OCH₂CH₃]⁺
169/171Moderate[M - OCH₂CH₃ - CO]⁺
115Moderate[C₉H₇]⁺
91Low[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.[4]

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][7]

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Set to the standard 70 eV.

    • Source Temperature: Typically around 230 °C.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The presence of bromine will be indicated by isotopic peaks (M and M+2) of nearly equal intensity.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure_Elucidation Structural Information (Carbon-Hydrogen Framework) NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds.

References

An In-depth Technical Guide to Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-2-methylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to its specific isomeric structure, a dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. However, this guide furnishes detailed information on its synthesis, and for comparative purposes, data on the closely related and cataloged precursor, 3-bromo-2-methylbenzoic acid, and its methyl ester analog, Mthis compound.

Physicochemical and Spectral Data

Quantitative data for the precursor acid and the analogous methyl ester are presented below. These values provide a reliable reference for predicting the properties of this compound.

Table 1: Physicochemical Properties of 3-bromo-2-methylbenzoic acid and its Esters

Property3-bromo-2-methylbenzoic acidMthis compoundThis compound (Predicted)
CAS Number 76006-33-2[1][2][3]99548-54-6[4]Not available
Molecular Formula C₈H₇BrO₂C₉H₉BrO₂C₁₀H₁₁BrO₂
Molecular Weight 215.04 g/mol [1][3]229.07 g/mol 243.10 g/mol
Appearance White to off-white crystalline powder[1][2]-Colorless to pale yellow liquid
Melting Point 152-156 °C[1][2][3]-Not available
Boiling Point 316.1 °C at 760 mmHg[1][2]-> 250 °C at 760 mmHg
Density ~1.6 g/cm³[1][2]-~1.4 g/cm³

Table 2: Spectral Data of Precursor and Analogous Ester

Spectral Data3-bromo-2-methylbenzoic acidMthis compoundThis compound (Expected)
¹H NMR Spectra available, shows characteristic aromatic and carboxylic acid protons.Spectra available, shows characteristic aromatic, methyl ester, and ring methyl protons.Expected to show characteristic aromatic protons, a quartet for the -OCH₂- group, a triplet for the -CH₃ of the ethyl group, and a singlet for the ring methyl group.
¹³C NMR Spectra available.Spectra available.Expected to show characteristic peaks for the carbonyl carbon, aromatic carbons, the -OCH₂- carbon, the ethyl -CH₃ carbon, and the ring methyl carbon.
IR Spectroscopy Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), and C-Br bonds.Characteristic peaks for C=O (ester), C-O, and C-Br bonds.Expected to show strong C=O stretching (ester) around 1720 cm⁻¹, C-O stretching, and C-Br stretching.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.Molecular ion peak corresponding to its molecular weight.Expected to show a molecular ion peak (M+) at m/z 242 and a prominent (M+2)+ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The synthesis of this compound is most directly achieved through the Fischer esterification of 3-bromo-2-methylbenzoic acid. The following protocol is a standard procedure that can be adapted for this specific transformation.

Synthesis of this compound via Fischer Esterification

Materials:

  • 3-bromo-2-methylbenzoic acid (1.0 eq)

  • Anhydrous ethanol (10-20 eq, serving as both reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-methylbenzoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure ester.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-bromo-2-methylbenzoic_acid 3-bromo-2-methylbenzoic acid Reaction + 3-bromo-2-methylbenzoic_acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Reflux Reflux (4-6h) Reflux->Reaction Extraction Aqueous Work-up Purification Purification Extraction->Purification Product This compound Purification->Product Reaction->Extraction Esterification

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Substituted benzoic acids and their ester derivatives are pivotal scaffolds in medicinal chemistry. The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, the bromo- and methyl- substituents on the aromatic ring provide vectors for further chemical modifications to explore structure-activity relationships (SAR).

Derivatives of 3-bromo-2-methylbenzoic acid have been investigated as intermediates in the synthesis of various biologically active compounds. These include α-2 adrenoceptor agonists, Smoothened (SMO) receptor antagonists, which are relevant in cancer therapy, and inhibitors of HIV-1 entry.[1] The ester functionality, such as in this compound, can serve as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid. This strategy is often employed to improve the oral bioavailability of drug candidates.[5] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.[6]

References

Molecular structure of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs to predict its characteristics. Detailed experimental protocols for its synthesis via Fischer esterification are presented, along with expected spectroscopic data to aid in its identification and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Properties

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with an ethyl ester group at position 1, a methyl group at position 2, and a bromine atom at position 3.

Chemical Structure

The chemical structure of this compound is presented below:

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Exact Mass 241.99424 Da
Monoisotopic Mass 241.99424 Da
Topological Polar Surface Area 26.3 Ų
LogP (predicted) 3.2

Synthesis

This compound can be synthesized via the Fischer esterification of 3-bromo-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 3-bromo-2-methylbenzoic acid.

G 3-bromo-2-methylbenzoic_acid 3-Bromo-2-methylbenzoic Acid ethyl_3_bromo_2_methylbenzoate This compound 3-bromo-2-methylbenzoic_acid->ethyl_3_bromo_2_methylbenzoate Fischer Esterification ethanol Ethanol (Excess) ethanol->ethyl_3_bromo_2_methylbenzoate h2so4 H₂SO₄ (catalyst) h2so4->ethyl_3_bromo_2_methylbenzoate water Water ethyl_3_bromo_2_methylbenzoate->water +

Caption: Synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure and may require optimization.

Materials:

  • 3-bromo-2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - caution, CO₂ evolution!), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Data (Predicted)

Direct spectroscopic data for this compound is not available in the searched literature. The following data is predicted based on the analysis of analogous compounds such as ethyl 3-bromobenzoate and mthis compound.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAromatic H (ortho to Br)
~7.2-7.4t1HAromatic H (para to Br)
~7.5-7.7d1HAromatic H (ortho to CO₂Et)
~4.3-4.4q2H-OCH₂CH₃
~2.4-2.5s3HAr-CH₃
~1.3-1.4t3H-OCH₂CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~165-167C=O (Ester)
~138-140Aromatic C-CH₃
~133-135Aromatic C-H
~131-133Aromatic C-CO₂Et
~128-130Aromatic C-H
~122-124Aromatic C-Br
~120-122Aromatic C-H
~61-62-OCH₂CH₃
~20-22Ar-CH₃
~14-15-OCH₂CH₃
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretch (aromatic)
~2980-2900MediumC-H stretch (aliphatic)
~1720-1730StrongC=O stretch (ester)
~1550-1600MediumC=C stretch (aromatic ring)
~1250-1300StrongC-O stretch (ester)
~1000-1100MediumC-O stretch (ester)
~700-800StrongC-Br stretch
Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/zInterpretation
242/244[M]⁺, Molecular ion
213/215[M - C₂H₅]⁺, Loss of ethyl group
197/199[M - OC₂H₅]⁺, Loss of ethoxy group
164[M - Br]⁺, Loss of bromine
136[M - Br - CO]⁺, Loss of bromine and carbon monoxide

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which direct experimental data is scarce. By leveraging information from analogous structures, this document offers predicted physicochemical and spectroscopic properties, along with a detailed protocol for its synthesis. The provided information is intended to facilitate further research and application of this compound in various fields, particularly in the development of novel pharmaceuticals and fine chemicals. Researchers are encouraged to use this guide as a starting point and to perform experimental validation of the predicted data.

Technical Guide: Physical Properties of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of Ethyl 3-bromo-2-methylbenzoate. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are outlined, alongside a logical workflow for its synthesis from commercially available precursors.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromo, a methyl, and an ethyl ester group. Its structure suggests it is likely a liquid at room temperature with low volatility.

Data Presentation: Physical Properties

Direct experimental data for this compound is not widely available in public literature. The following table summarizes key physical properties, including data for the parent carboxylic acid (3-bromo-2-methylbenzoic acid) and a closely related isomer, Ethyl 3-bromobenzoate, for comparative purposes.

PropertyValue for this compoundValue for 3-bromo-2-methylbenzoic acidValue for Ethyl 3-bromobenzoate
Molecular Formula C₁₀H₁₁BrO₂C₈H₇BrO₂[1]C₉H₉BrO₂[2][3]
Molecular Weight 243.10 g/mol 215.044 g/mol [1]229.07 g/mol [2][3]
Appearance White to off-white crystalline powder[1]Liquid[2]
Boiling Point Estimated: 316.1±30.0 °C at 760 mmHg[1]130-131 °C at 12 mmHg[2]
Melting Point 152-156 °C[1]
Density ~1.6 g/cm³[1]1.431 g/mL at 25 °C[2]
Refractive Index 1.595[1]n20/D 1.541[2]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, ether, and acetone.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which may have a relatively high boiling point, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition.

Protocol:

  • Apparatus Setup: Assemble a simple or fractional distillation apparatus. The apparatus consists of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum adapter and a vacuum source are also required.

  • Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: The flask is heated gently using a heating mantle.

  • Temperature Reading: The temperature is recorded from the thermometer placed at the vapor outlet of the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

  • Pressure Correction: If the boiling point is determined under reduced pressure, it can be converted to the atmospheric pressure boiling point using a nomograph or appropriate calculations.

Determination of Density

Density is the mass per unit volume of a substance.

Protocol:

  • Mass Measurement: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

  • Volume Measurement: Fill the pycnometer with the sample liquid (this compound) up to the calibration mark, ensuring there are no air bubbles. Weigh the filled pycnometer.

  • Calculation: The mass of the liquid is the difference between the mass of the filled and empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Protocol:

  • Apparatus: A refractometer (e.g., an Abbé refractometer) is used for this measurement.

  • Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound on the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted, as the refractive index is temperature-dependent (typically reported at 20°C).

Synthesis Workflow

As this compound is not a naturally occurring compound, it is synthesized in the laboratory. A common route involves the esterification of its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. The following diagram illustrates a logical workflow for the synthesis of 3-bromo-2-methylbenzoic acid followed by its esterification to yield the target compound.

SynthesisWorkflow Start 1,3-Dibromo-2-methylbenzene Reaction1 Lithiation with tert-Butyllithium in THF at -78°C Start->Reaction1 Intermediate1 Lithium Intermediate Reaction1->Intermediate1 Reaction2 Carboxylation with Dry Ice (CO2) Intermediate1->Reaction2 Intermediate2 Lithium 3-bromo-2-methylbenzoate Reaction2->Intermediate2 Workup1 Acidic Workup (e.g., aq. HCl) Intermediate2->Workup1 Product1 3-Bromo-2-methylbenzoic Acid Workup1->Product1 Reaction3 Fischer Esterification: Ethanol (excess), cat. H2SO4, heat Product1->Reaction3 Workup2 Aqueous Workup & Purification Reaction3->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

This synthetic pathway begins with the selective lithiation of 1,3-dibromo-2-methylbenzene, followed by carboxylation to form the carboxylic acid. The final step is a classic Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst to produce the desired ethyl ester.[4][5][6][7]

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-2-methylbenzoate is a versatile synthetic intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to a methyl group and meta to an ethyl ester, offers a rich landscape for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, focusing on key reaction classes including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, reduction, hydrolysis, and Grignard reagent formation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in research and development.

Introduction

The strategic placement of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a wide array of synthetic transformations. The presence of the ortho-methyl group can influence the steric environment of the reaction center, while the meta-ester group acts as a weak electron-withdrawing group, influencing the electronic properties of the aromatic ring. Understanding the interplay of these structural features is crucial for predicting and controlling the outcomes of its reactions. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds.

Reaction Scheme:

Mechanism: The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O10012>95
24-BromoacetophenonePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene100298
34-BromoanisolePd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O90492

Note: Data for analogous aryl bromides is provided to illustrate typical reaction conditions and yields. Specific data for this compound is limited in the readily available literature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Logical Relationship Diagram for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A Aryl Halide (this compound) F Biaryl Product A->F B Arylboronic Acid B->F C Pd(0) Catalyst C->F D Base D->F E Solvent E->F G Reaction Conditions (Heat, Inert Atmosphere) G->F

Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines.[1][2]

Reaction Scheme:

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[3]

Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene8018
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane10012
3BenzylaminePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃t-BuOH10024

Note: This table presents general conditions for the amination of aryl bromides. Optimization for this compound may be necessary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Amine, Catalyst, Ligand, Base B Add Anhydrous, Degassed Solvent A->B C Inert Atmosphere (Ar or N₂) B->C D Heat and Stir (80-120 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Dilute E->F G Filter through Celite F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure Aryl Amine

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4]

Reaction Scheme:

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a base.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.

  • Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[1]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[2]

Reaction Scheme:

Mechanism: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base.

Nucleophilic Aromatic Substitution (SNA)

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups can activate the ring for SNAr reactions. The ester group in this compound is a weak electron-withdrawing group, and under forcing conditions, nucleophilic aromatic substitution may be possible.

Reaction Scheme (Example with an alkoxide):

Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the bromide leaving group.

Signaling Pathway for Nucleophilic Aromatic Substitution

SNAr_Pathway A This compound C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C + Nucleophile B Nucleophile (e.g., RO⁻) B->C D Substitution Product C->D - Br⁻ E Bromide Ion C->E Elimination

Caption: The addition-elimination pathway of nucleophilic aromatic substitution.

Reduction of the Ester Group

The ethyl ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Mechanism: The reduction of an ester with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol.

Experimental Protocol: General Procedure for LiAlH₄ Reduction of an Ester

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the suspension in an ice bath.

  • Dissolve the ester (1.0 equiv) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with the ether solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product if necessary.

Hydrolysis of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Reaction Scheme:

Mechanism: Acid-catalyzed ester hydrolysis is a reversible process. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol is eliminated as a leaving group to yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification)

Reaction Scheme:

Mechanism: Base-promoted hydrolysis, or saponification, is an irreversible process. A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The ethoxide ion is then eliminated, and a final proton transfer from the initially formed carboxylic acid to the ethoxide ion drives the reaction to completion, forming the carboxylate salt.

Experimental Protocol: Hydrolysis of Mthis compound to 3-bromo-2-methylbenzoic acid A mixture of mthis compound (35.0 g, 152.79 mmol) and LiOH (10.9 g, 453.79 mmol) in THF (300 mL) and H₂O (50 mL) was stirred at 60 °C for 16 hours and then concentrated under vacuum.[5] The residue was diluted with water (80 mL) and the mixture was then acidified to pH 4 with 2N HCl.[5] The precipitated solids were collected by filtration and washed with water.[5] The solids were dried under vacuum to afford 3-bromo-2-methylbenzoic acid (30 g, 91% yield) as a white solid.[5]

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be used to form a Grignard reagent. However, the presence of the ester group, which is electrophilic, complicates this transformation as the Grignard reagent can react with the starting material. Therefore, this reaction is typically performed with the intention of an in situ reaction or by using a large excess of magnesium and carefully controlling the reaction conditions. A more common strategy involves protecting the ester, forming the Grignard reagent, and then deprotecting.

Reaction Scheme (Intramolecular reaction is a possibility):

Mechanism of Grignard Reagent Formation: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. This is a radical process that occurs on the surface of the magnesium.

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • All glassware must be rigorously dried to exclude moisture.

  • Place magnesium turnings in a flask under an inert atmosphere.

  • Add a solution of the aryl bromide in an anhydrous ether solvent (e.g., diethyl ether or THF) to the magnesium.

  • Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

  • Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • The resulting Grignard reagent is a grayish, cloudy solution.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the presence of the bromine atom, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The ester functionality can be manipulated through reduction or hydrolysis, and while the formation of a Grignard reagent is challenging due to the presence of the ester, it is not impossible under carefully controlled conditions. This guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for its application in the synthesis of complex organic molecules for pharmaceutical and materials science research.

References

An In-depth Technical Guide to Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-2-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of complex organic molecules. Its structural features, including a bromine atom and a methyl group on the benzene ring, offer multiple sites for further chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development, supported by data on its parent compound, 3-bromo-2-methylbenzoic acid. Due to the limited availability of experimental data for this compound, this guide incorporates predicted data and comparative data from its isomers to provide a thorough profile.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and integration into synthetic workflows. While experimental data for this specific compound is scarce, the following table summarizes its known structural information and predicted physicochemical properties. For comparative purposes, data for the related precursor, 3-bromo-2-methylbenzoic acid, is also included.

PropertyThis compound3-bromo-2-methylbenzoic acid
IUPAC Name This compound3-Bromo-2-methylbenzoic acid
Synonyms 3-Bromo-o-toluic acid ethyl ester3-Bromo-o-toluic acid, 2-methyl-3-bromobenzoic acid
CAS Number Not available76006-33-2[1]
Molecular Formula C₁₀H₁₁BrO₂C₈H₇BrO₂[1]
Molecular Weight 243.10 g/mol 215.04 g/mol [1]
Appearance Predicted: Colorless liquidWhite to off-white crystalline powder[1]
Boiling Point Predicted: ~260-280 °C at 760 mmHg316.1 ± 30.0 °C at 760 mmHg[1]
Melting Point Not applicable152-156 °C[1]
Density Predicted: ~1.38 g/cm³~1.6 g/cm³[1]
Solubility Predicted: Soluble in organic solvents like ethanol, ether, and dichloromethane; sparingly soluble in water.Soluble in organic solvents; sparingly soluble in water.
Refractive Index Predicted: ~1.541.595[1]

Note: Predicted values are based on computational models and comparative analysis of similar compounds.

Spectroscopic Data (Predicted)

Spectroscopic data is essential for the identification and characterization of this compound. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

SpectrumPredicted Characteristics
¹H NMR - Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). - Methyl group: A singlet around 2.5 ppm (3H, Ar-CH₃). - Aromatic protons: Three protons in the aromatic region (around 7.0-8.0 ppm), likely appearing as a triplet and two doublets, showing characteristic coupling patterns for a 1,2,3-trisubstituted benzene ring.
¹³C NMR - Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-). - Methyl group: A signal around 20 ppm (Ar-CH₃). - Aromatic carbons: Six signals in the aromatic region (around 120-140 ppm), including the carbon attached to bromine and the carbon attached to the methyl group. - Carbonyl carbon: A signal around 165 ppm.
IR Spectroscopy - C=O stretch: A strong absorption band around 1720 cm⁻¹. - C-O stretch: A strong absorption band around 1250 cm⁻¹. - Aromatic C-H stretch: Bands above 3000 cm⁻¹. - Aliphatic C-H stretch: Bands just below 3000 cm⁻¹. - C-Br stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular ion (M⁺): A pair of peaks at m/z 242 and 244 with approximately equal intensity, characteristic of the presence of a single bromine atom. - Major fragmentation pathways: Loss of the ethoxy group (-OC₂H₅, M-45), loss of ethylene (-C₂H₄, from the ethyl ester), and loss of the carbonyl group (-CO).

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 3-bromo-2-methylbenzoic acid, followed by its esterification.

Synthesis of 3-bromo-2-methylbenzoic acid

A common method for the synthesis of 3-bromo-2-methylbenzoic acid involves the ortho-lithiation of a suitable precursor followed by carboxylation.

Materials:

  • 1,3-dibromo-2-methylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, dissolve 1,3-dibromo-2-methylbenzene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2-3 hours.

  • In a separate container, crush a sufficient amount of dry ice.

  • Carefully and quickly, add the crushed dry ice to the reaction mixture. The temperature will rise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-2-methylbenzoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Fischer Esterification to this compound

The synthesized 3-bromo-2-methylbenzoic acid can be converted to its ethyl ester via Fischer esterification.

Materials:

  • 3-bromo-2-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualization of Synthetic Pathway

The following diagrams illustrate the key synthetic steps and relationships.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-bromo-2-methylbenzoic acid cluster_step2 Step 2: Fischer Esterification 1_3_dibromo_2_methylbenzene 1,3-dibromo-2-methylbenzene nBuLi_THF 1. n-BuLi, THF, -78°C 2. CO2 (dry ice) 3. H3O+ 3_bromo_2_methylbenzoic_acid 3-bromo-2-methylbenzoic acid nBuLi_THF->3_bromo_2_methylbenzoic_acid 3_bromo_2_methylbenzoic_acid->3_bromo_2_methylbenzoic_acid_ref Ethanol_H2SO4 Ethanol, H2SO4 (cat.), Reflux Ethyl_3_bromo_2_methylbenzoate This compound Ethanol_H2SO4->Ethyl_3_bromo_2_methylbenzoate

Caption: Synthetic workflow for this compound.

Isomer_Relationship Target This compound Isomer1 Ethyl 4-bromo-2-methylbenzoate Target->Isomer1 isomer Isomer2 Ethyl 5-bromo-2-methylbenzoate Target->Isomer2 isomer Isomer3 Ethyl 3-bromo-4-methylbenzoate Target->Isomer3 isomer Isomer4 Ethyl 4-bromo-3-methylbenzoate Target->Isomer4 isomer ParentAcid 3-bromo-2-methylbenzoic acid Target->ParentAcid precursor

Caption: Relationship of this compound to its precursor and isomers.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its precursor, 3-bromo-2-methylbenzoic acid, serves as a versatile building block for synthesizing biologically active molecules.[1][2] The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid (or its ester derivative) can be converted into amides, ketones, or other functional groups.

This structural motif is found in compounds investigated for a range of therapeutic areas. For instance, substituted benzoic acid derivatives have been explored as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of Alzheimer's disease. Furthermore, the broader class of substituted bromobenzoates has shown potential in the development of antibacterial agents.

The strategic placement of the bromo and methyl groups in this compound can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The methyl group can provide a steric handle to influence binding to a biological target, while the bromine atom can be used to introduce further complexity or can be involved in halogen bonding interactions. Researchers and drug development professionals can utilize this compound as a starting material to generate novel derivatives for screening in various disease models. Its utility lies in its potential to be a key intermediate for creating libraries of compounds for high-throughput screening and lead optimization.[2]

Conclusion

This compound is a valuable, albeit under-characterized, synthetic intermediate. This guide has provided a comprehensive overview of its known and predicted properties, detailed synthetic protocols, and a discussion of its potential applications in the field of drug development. The information presented, including the comparative data from related isomers, should serve as a useful resource for researchers and scientists looking to incorporate this compound into their synthetic strategies for the discovery of new therapeutic agents and advanced materials. Further experimental validation of the predicted physicochemical and spectroscopic data is warranted to fully elucidate the properties of this compound.

References

A Technical Guide to the Commercial Availability and Synthetic Utility of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2-methylbenzoate (CAS No. 103038-43-3) is a substituted aromatic carboxylic acid ester that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its specific substitution pattern—a bromine atom at the 3-position and a methyl group at the 2-position of the benzoate ring—offers synthetic handles for further molecular elaboration, making it a key intermediate in the preparation of more complex, biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its synthesis, and insights into its applications in the development of therapeutic agents.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. The purity of the commercially available compound is typically high, often exceeding 97%. The following table summarizes the availability of this compound from various suppliers, highlighting typical purities and quantities offered. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich103038-43-3≥97%Gram to multi-gram scale
BLD Pharm103038-43-3≥97%Gram to kilogram scale
ChemScene103038-43-3≥98%Milligram to gram scale
Capot Chemical103038-43-3≥97%Gram to kilogram scale
Ambeed103038-43-3≥95%Gram to multi-gram scale
Vvchem103038-43-3>98%Bulk quantities

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 3-bromo-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-bromo-2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylbenzoic acid in an excess of anhydrous ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Care should be taken as carbon dioxide evolution may cause pressure buildup.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification cluster_product Product 3-bromo-2-methylbenzoic_acid 3-bromo-2-methylbenzoic acid Reaction Reaction 3-bromo-2-methylbenzoic_acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Reflux Reflux Reflux->Reaction Neutralization Neutralization (aq. NaHCO₃) Extraction Extraction Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product Reaction->Neutralization

A flowchart illustrating the synthesis of this compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmaceutically active compounds. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of complex molecular architectures. The ester and methyl groups can also be modified or may contribute to the overall steric and electronic properties of the final molecule.

Role as a Precursor to Kinase Inhibitors

One of the notable applications of this compound is in the synthesis of bi-aryl pyrimidine derivatives, which have been investigated as potent kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The synthesis of these inhibitors often involves a key cross-coupling reaction where the bromine atom of this compound is replaced by a larger, functionalized moiety.

G Role in Kinase Inhibitor Synthesis Start This compound Step1 Cross-Coupling Reaction (e.g., Suzuki Coupling) Start->Step1 Intermediate Bi-aryl Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final_Product Kinase Inhibitor Step2->Final_Product Target Dysregulated Kinase (e.g., in Cancer Cells) Final_Product->Target Binds to Effect Inhibition of Kinase Activity & Blockade of Downstream Signaling Target->Effect

Logical relationship in the synthesis of kinase inhibitors.
Intermediate in the Synthesis of PD-1/PD-L1 Inhibitors

Recent patent literature indicates the use of this compound in the preparation of nitrophenyl ether compounds designed as inhibitors of the PD-1/PD-L1 interaction.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system. Small molecule inhibitors of this pathway are a promising area of cancer immunotherapy. In these syntheses, the core structure provided by this compound is elaborated through a series of reactions to yield the final immunomodulatory agent.

Building Block for Radiolabeled Compounds

This compound's precursor, 3-bromo-2-methylbenzoic acid, has been utilized in multicomponent reactions to create scaffolds for subsequent radiolabeling, for example, with fluorine-18 ([¹⁸F]).[5][6] These radiolabeled molecules are invaluable tools in positron emission tomography (PET) imaging, a non-invasive technique used in preclinical and clinical research to visualize and quantify biological processes at the molecular level. This application underscores the utility of the 3-bromo-2-methylbenzoyl moiety in developing diagnostic agents.

Conclusion

This compound is a readily available and synthetically versatile building block with significant applications in drug discovery and development. Its utility as a precursor to kinase inhibitors, immune checkpoint inhibitors, and radiolabeled imaging agents highlights its importance for researchers and scientists in the pharmaceutical and biotechnology sectors. The straightforward synthesis and commercial availability of this compound further enhance its appeal as a key intermediate in the quest for novel therapeutics and diagnostic tools.

References

Methodological & Application

Applications of Ethyl 3-bromo-2-methylbenzoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2-methylbenzoate is a versatile synthetic intermediate, valued for its utility in constructing complex molecular architectures. Its substituted benzene ring, featuring a bromine atom, a methyl group, and an ethyl ester, offers multiple reaction sites for derivatization. The bromine atom, in particular, serves as a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key Applications

The strategic placement of the bromo, methyl, and ester functionalities on the aromatic ring makes this compound a valuable building block for the synthesis of a diverse array of target molecules. The primary applications revolve around its participation in palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents at the 3-position of the benzoate ring.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a widely used method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting aryl alkynes are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling with an amine. This is a powerful tool for the synthesis of arylamines, a common motif in medicinal chemistry.

Beyond these primary applications, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for diversification. The methyl group can also potentially be functionalized, although this is less common.

Data Presentation

The following tables summarize representative quantitative data for the application of this compound and analogous aryl bromides in key organic reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O10012[1]
2Methyl 2-bromobenzoate(3-acetylphenyl)boronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄1,4-Dioxane1101885[2]
3Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃Acetone/H₂O451>95[3]

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF656*
21-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NToluene251292[4]
32-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF80888

Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ (2.5)XPhos (5)KOtBuToluene9024*
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane1002498[5]
32-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOBu-tToluene80460[1]

Experimental Protocols

The following protocols are representative methodologies for the key reactions described above. While these protocols are based on established procedures for similar substrates, optimization for this compound may be necessary to achieve maximum yield and purity.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[1][3]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add potassium carbonate (2.0 equiv) to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-methyl-3-phenylbenzoate.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a standard procedure for the copper- and palladium-catalyzed coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous THF and freshly distilled triethylamine (3.0 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield ethyl 3-(phenylethynyl)-2-methylbenzoate.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general method for the palladium-catalyzed N-arylation of an amine with an aryl bromide.[1][5]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 equiv) and XPhos (0.05 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by this compound (1.0 equiv), aniline (1.2 equiv), and potassium tert-butoxide (1.4 equiv).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a plug of Celite®.

  • Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-methyl-3-(phenylamino)benzoate.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Phenylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ B Inert Atmosphere (Argon/Nitrogen) A->B 1. C Add Degassed 1,4-Dioxane/H₂O B->C 2. D Heat to 100°C with Stirring C->D 3. E Monitor by TLC/LC-MS D->E 4. F Cool & Dilute with Ethyl Acetate E->F 5. G Aqueous Wash (H₂O, Brine) F->G 6. H Dry & Concentrate G->H 7. I Column Chromatography H->I 8. J Product: Ethyl 2-methyl-3-phenylbenzoate I->J 9.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Cross_Coupling_Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ R₂NH) Start->Buchwald Biaryl Substituted Biaryls Suzuki->Biaryl C-C bond ArylAlkyne Aryl Alkynes Sonogashira->ArylAlkyne C-C bond Arylamine Arylamines Buchwald->Arylamine C-N bond

Caption: Key synthetic pathways utilizing this compound.

References

Application Notes and Protocols for Ethyl 3-bromo-2-methylbenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Ethyl 3-bromo-2-methylbenzoate in a variety of palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a range of arylboronic acids to generate polysubstituted biaryl compounds, which are common motifs in biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling

The following data is representative and may vary based on specific reaction conditions and substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
2(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901880-90
3(3-Fluorophenyl)boronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Toluene1102475-85
4Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O801670-80
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Degassed water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This compound can serve as the aryl halide component in this reaction, providing a route to various cinnamate and stilbene derivatives.

Quantitative Data for Heck Reaction

The following data is representative and may vary based on specific reaction conditions and substrates.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1001670-85
2Ethyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile802465-80
3n-Butyl acrylatePd(OAc)₂ (0.5)PPh₃ (1)NaOAcNMP1201275-90
41-OctenePd(dba)₂ (2)P(t-Bu)₃ (4)Cy₂NMeDioxane1001860-75
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 2 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), palladium(II) acetate (1 mol%), and tri(o-tolyl)phosphine (2 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (2.0 equiv) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the substituted alkene.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Carbopalladation Carbopalladation Ar-Pd(II)-Br(L2)->Carbopalladation R-CH=CH2 R-CH2-CH(Ar)-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-Br(L2) Beta_Hydride_Elimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Br(L2)->Beta_Hydride_Elimination Alkene_Product Ar-CH=CH-R Beta_Hydride_Elimination->Alkene_Product H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Beta_Hydride_Elimination->H-Pd(II)-Br(L2) Base_Regeneration Base Regeneration H-Pd(II)-Br(L2)->Base_Regeneration Base Base_Regeneration->Pd(0)L2

Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in various fields.

Quantitative Data for Sonogashira Coupling

The following data is representative and may vary based on specific reaction conditions and substrates.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
2TrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)i-Pr₂NHToluene801280-90
31-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF70875-85
4EthynyltrimethylsilanePdCl₂(dppf) (2)CuI (4)DBUAcetonitrile501070-80
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Add anhydrous THF and freshly distilled triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R-C≡C-H (Base) Cu-Acetylide Cu-C≡C-R Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation

Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines to produce N-aryl products.

Quantitative Data for Buchwald-Hartwig Amination

The following data is representative and may vary based on specific reaction conditions and substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012>90
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001685-95
3N-MethylanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane1102480-90
4BenzylaminePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene1001875-85
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 equiv).

  • In a separate vial, dissolve this compound (1.0 equiv), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%) in anhydrous toluene. Add this solution to the Schlenk tube.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination R2NH Ar-Pd(II)-N(H)R2(L2) Ar-Pd(II)-N(H)R2(L2) Amine_Coordination->Ar-Pd(II)-N(H)R2(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-N(H)R2(L2)->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Catalytic cycle of the Buchwald-Hartwig amination.

Palladium-Catalyzed Cyanation

The cyanation of aryl halides is a direct method for the introduction of a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, and other functionalities.

Quantitative Data for Cyanation

The following data is representative and may vary based on specific reaction conditions and substrates.

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF801280-90
2K₄[Fe(CN)₆]Pd(OAc)₂ (1)XPhos (2)K₂CO₃t-BuOH/H₂O1001875-85
3NaCNPd(PPh₃)₄ (5)--Toluene1102470-80
4CuCNPd/C (10)--NMP1501065-75
Experimental Protocol: Cyanation

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂, 0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80 °C with stirring for 12 hours.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting nitrile by column chromatography.

Cyanation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Add Reactants: - this compound - Cyanide Source - Pd Catalyst & Ligand Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere Solvent Add Anhydrous Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Inert_Atmosphere->Solvent Monitoring Monitor by TLC/GC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench Reaction Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

General experimental workflow for cross-coupling reactions.

Application Notes: Suzuki Coupling Protocols for Ethyl 3-Bromo-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-2-methylbenzoate with various arylboronic acids. The protocols outlined below are specifically tailored to address the challenges associated with sterically hindered substrates, a common hurdle in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[1] However, substrates with significant steric hindrance, such as this compound with its ortho-methyl group, often require specialized catalyst systems and optimized reaction conditions to achieve high yields. Inefficient oxidative addition of the palladium catalyst to the sterically shielded C-Br bond and challenging reductive elimination are common issues.[2]

The selection of a suitable palladium catalyst, often featuring bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, is critical for overcoming these steric barriers.[3][4] The following protocols and data provide a guide for the successful execution of Suzuki coupling reactions with this challenging substrate.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for this compound is not extensively published, the following tables summarize results for analogous, sterically hindered aryl bromides, providing a strong basis for reaction optimization.

Table 1: Suzuki Coupling of Ortho-Substituted Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromotoluenePd(OAc)₂ (1)S-Phos (2)K₃PO₄ (2.0)Toluene/H₂O1001898
22-Bromo-1,3-dimethylbenzenePd(OAc)₂ (1)AntPhos (2)K₃PO₄ (2.0)Toluene1102495
31-Bromo-2,4,6-trimethylbenzenePd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (3.0)Dioxane1001292
42-BromoanilineCataCXium A Pd G3 (10)-Cs₂CO₃ (2.0)2-MeTHF/H₂O801695

Table 2: Suzuki Coupling of 2-Bromotoluene with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄ (2.0)Toluene/H₂O1001295
24-Acetylphenylboronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄ (2.0)Toluene/H₂O1001691
33,5-Dimethylphenylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (2.0)Toluene1102493
42-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (3.0)Dioxane1001888

Experimental Protocols

The following are detailed representative protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using a Buchwald Ligand (S-Phos)

This protocol is adapted from standard procedures for sterically hindered aryl bromides and is a good starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol for Highly Hindered Substrates using an NHC-Palladacycle Catalyst

For particularly challenging couplings, a more active catalyst system, such as one based on an N-heterocyclic carbene (NHC) ligand, may be required.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • CataCXium® A Pd G3 precatalyst (5-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)

  • Water (degassed)

  • Reaction vial suitable for heating

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid/ester, CataCXium® A Pd G3 precatalyst, and Cs₂CO₃ to a reaction vial.[6]

  • Add anhydrous 2-MeTHF and a small amount of degassed water (e.g., 10:1 organic solvent to water).[6]

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Cycle cluster_steps pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln-X pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_biaryl R-Pd(II)Ln-R' pd2_complex->pd2_biaryl R'-B(OR)2 Base transmetalation Transmetalation pd2_biaryl->pd0 product R-R' pd2_biaryl->product reductive_elimination Reductive Elimination reagents R-X boronic R'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar or N₂. setup->inert solvent Add Solvents: Inject anhydrous organic solvent and degassed water. inert->solvent react Reaction: Heat with vigorous stirring. solvent->react monitor Monitor Progress: TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, extract with organic solvent, wash, and dry. monitor->workup Complete purify Purification: Concentrate and purify by column chromatography. workup->purify end End Product purify->end

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes: Ethyl 3-bromo-2-methylbenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-bromo-2-methylbenzoate is a valuable substituted aromatic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a methyl group, and an ethyl ester on the benzene ring, provides a versatile platform for the synthesis of complex molecular architectures. The presence of the bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents. The methyl group at the 2-position can influence the conformation and binding affinity of the final molecule, while the ethyl ester provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Key Applications in Pharmaceutical Research

Substituted benzoates are key structural motifs in a wide range of therapeutic agents. The 3-bromo-2-methylbenzoate scaffold, in particular, has been identified as a crucial intermediate in the synthesis of various biologically active molecules. These include potential treatments for a variety of diseases. For instance, this structural unit is a component in the synthesis of certain kinase inhibitors, which are a major class of anti-cancer drugs. Additionally, it serves as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, another important class of oncology therapeutics. The versatility of this building block also extends to the development of treatments for other conditions, including α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[1]

Featured Application: Synthesis of a Key Intermediate for PARP Inhibitors

A significant application of the 3-bromo-2-methylbenzoate moiety is in the synthesis of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a targeted cancer therapy that is particularly effective in patients with BRCA1/2 mutations. The following protocol outlines a representative synthesis of a key biphenyl intermediate for a PARP inhibitor, adapted from methodologies involving the closely related mthis compound. The principles and reaction conditions are directly applicable to the use of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid to form a key biphenyl intermediate.

Materials:

  • This compound

  • Substituted Phenylboronic Acid (e.g., 4-formylphenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1This compound4-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10016~90
2This compound3-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012~88
3This compoundPyridine-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~85

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

  • Add the base, sodium tert-butoxide (1.2-1.5 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (toluene or dioxane) followed by the amine (1.1-1.2 equivalents) via syringe.

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.2)Toluene10012~92
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane11018~85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene9016~89

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Biphenyl Product Reductive Elimination Complex->Product Ar-Br This compound Ar-Br->Oxidative Addition Complex Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Complex Base Base (e.g., K3PO4) Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Anhydrous Solvent B->C D Degas Reaction Mixture C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Final Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Derivatization of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Ethyl 3-bromo-2-methylbenzoate, a versatile building block in organic synthesis. The protocols focus on widely-used palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound is a key intermediate for the synthesis of a variety of organic molecules. The presence of a bromine atom on the aromatic ring allows for a range of derivatization reactions, primarily through transition metal-catalyzed cross-coupling. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted benzoate derivatives. This document outlines protocols for several key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, Sonogashira coupling, and Negishi coupling.

Data Presentation: Representative Derivatization Reactions

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on established methodologies for similar aryl bromides.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90880-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801675-85

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene902480-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001870-85
Benzylamine(SIPr)Pd(methallyl)Cl (3)-LHMDSTHF221275-90

Table 3: Heck Reaction of this compound

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001270-85
n-Butyl acrylatePd(OAc)₂ (0.5)PPh₃ (1)Na₂CO₃DMA1202465-80
1-OctenePdCl₂(PPh₃)₂ (2)-K₂CO₃NMP1401660-75

Table 4: Sonogashira Coupling of this compound

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF25685-95
1-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501280-90
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene70875-85

Table 5: Negishi Coupling of this compound

Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)-THF251280-90
Ethylzinc chloridePd(dppf)Cl₂ (3)-THF60875-85
2-Thienylzinc chloridePd₂(dba)₃ (2)XPhos (4)Dioxane801670-80

Experimental Protocols

The following protocols provide detailed methodologies for the key derivatization reactions of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-methylbiphenyl-3-carboxylate

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl 2-methylbiphenyl-3-carboxylate.

Suzuki_Miyaura_Coupling A Pd(0)Ln B Aryl-Pd(II)-Br(Ln) A->B Oxidative Addition C Aryl-Pd(II)-Ar'(Ln) B->C Transmetalation C->A Reductive Elimination Product Ethyl 2-methyl- biphenyl-3-carboxylate C->Product ArBr Ethyl 3-bromo- 2-methylbenzoate ArBr->B ArBOH2 Phenylboronic acid ArBOH2->C Base Base (K3PO4) Base->B

Suzuki-Miyaura Coupling Catalytic Cycle
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Ethyl 2-methyl-3-(morpholin-4-yl)benzoate

This protocol outlines the palladium-catalyzed amination of this compound with morpholine.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by morpholine via syringe.

  • Place the reaction mixture in a preheated oil bath at 90 °C.

  • Stir the reaction until the starting material is consumed as monitored by TLC or GC-MS (typically 24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford ethyl 2-methyl-3-(morpholin-4-yl)benzoate.

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Aryl-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition AmineComplex [Aryl-Pd(II)-Amine(Ln)]+Br- OxAdd->AmineComplex Amine Coordination AmidoComplex Aryl-Pd(II)-Amido(Ln) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ethyl 2-methyl-3- (morpholin-4-yl)benzoate AmidoComplex->Product ArBr Ethyl 3-bromo- 2-methylbenzoate ArBr->OxAdd Amine Morpholine Amine->AmineComplex Base Base (NaOtBu) Base->AmineComplex

Buchwald-Hartwig Amination Catalytic Cycle
Protocol 3: Heck Reaction for the Synthesis of Ethyl 2-methyl-3-styrylbenzoate

This protocol details the palladium-catalyzed coupling of this compound with styrene.[3]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C under argon with stirring.

  • Monitor the reaction by TLC. Upon completion (typically 12 hours), cool to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain ethyl 2-methyl-3-styrylbenzoate.

Heck_Reaction Start Start: this compound, Styrene, Pd(OAc)2, P(o-tol)3, Et3N, DMF Reaction Reaction at 100 °C Start->Reaction Workup Aqueous Workup (H2O, Et2O extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product End Product: Ethyl 2-methyl-3-styrylbenzoate Purification->Product

Heck Reaction Experimental Workflow
Protocol 4: Sonogashira Coupling for the Synthesis of Ethyl 2-methyl-3-(phenylethynyl)benzoate

This protocol describes the palladium and copper co-catalyzed coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 6 hours), filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography to yield ethyl 2-methyl-3-(phenylethynyl)benzoate.

Protocol 5: Negishi Coupling for the Synthesis of Ethyl 3-ethyl-2-methylbenzoate

This protocol details the palladium-catalyzed coupling of this compound with an organozinc reagent.

Part 1: Preparation of Ethylzinc Chloride

  • Under an argon atmosphere, to a solution of zinc chloride (1.1 equiv) in anhydrous THF, slowly add a solution of ethylmagnesium bromide (1.0 equiv) in THF at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of ethylzinc chloride is used directly in the next step.

Part 2: Negishi Coupling Materials:

  • This compound (1.0 equiv)

  • Ethylzinc chloride solution (from Part 1) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask containing this compound and Pd(dppf)Cl₂, add anhydrous THF.

  • Slowly add the prepared ethylzinc chloride solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by GC-MS. After completion (typically 8 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to obtain ethyl 3-ethyl-2-methylbenzoate.

Disclaimer

These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and reagents used.

References

Application Notes and Protocols: The Role of Ethyl 3-Bromo-2-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2-methylbenzoate is a substituted aromatic carboxylate that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a bromine atom at the 3-position and a methyl group at the 2-position of the benzoate ring, provides distinct steric and electronic properties that are leveraged in the design of targeted therapeutic agents. The presence of the bromine atom offers a reactive handle for cross-coupling reactions, while the methyl group influences the conformational preferences of the molecule. The ethyl ester functionality can be readily hydrolyzed or converted to other functional groups, making it a valuable synthon in multi-step synthetic routes.

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of compounds targeting significant signaling pathways implicated in various diseases. Detailed experimental protocols for its synthesis and subsequent elaboration are also presented.

Key Applications in Drug Discovery

The precursor acid, 3-bromo-2-methylbenzoic acid, is a well-established starting material for the synthesis of several classes of therapeutic agents.[1] By extension, this compound is a critical intermediate in the development of:

  • Smoothened (SMO) Receptor Antagonists: The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. The Smoothened (SMO) receptor is a key component of this pathway. Derivatives of 3-bromo-2-methylbenzoic acid have been utilized in the synthesis of potent SMO antagonists, which represent a promising therapeutic strategy for cancers such as basal cell carcinoma and medulloblastoma.

  • α2-Adrenoceptor Agonists: α2-Adrenergic receptors are involved in the regulation of neurotransmitter release and play a role in various physiological processes. Agonists of these receptors have therapeutic applications in conditions like hypertension, glaucoma, and attention-deficit/hyperactivity disorder (ADHD). The 3-bromo-2-methylbenzoyl scaffold has been incorporated into molecules designed to selectively activate α2-adrenoceptors.[1]

  • HIV-1 Entry Inhibitors: The entry of the human immunodeficiency virus (HIV) into host cells is a critical step in its life cycle. Small molecules that can block this process are valuable antiretroviral agents. The structural features of 3-bromo-2-methylbenzoic acid derivatives have been exploited in the design of compounds that interfere with the viral entry mechanism.[1]

Data Presentation

Table 1: Physicochemical Properties of 3-Bromo-2-methylbenzoic Acid

PropertyValueReference
CAS Number 76006-33-2[2]
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol [2]
Melting Point 152-156 °C[2]
Appearance Solid[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard Fischer esterification method for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 3-Bromo-2-methylbenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Suzuki Cross-Coupling using this compound

This protocol outlines a general method for a Suzuki cross-coupling reaction, a powerful tool for carbon-carbon bond formation, utilizing this compound as the aryl halide.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow A 3-Bromo-2-methylbenzoic Acid B This compound A->B Esterification (EtOH, H+) C Biologically Active Molecule (e.g., SMO Antagonist) B->C Multi-step Synthesis (e.g., Suzuki Coupling)

Caption: Synthetic workflow from 3-bromo-2-methylbenzoic acid to a biologically active molecule.

Signaling_Pathway_Inhibition cluster_Hedgehog_Pathway Hedgehog Signaling Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition GLI GLI SMO->GLI TargetGenes Target Gene Expression GLI->TargetGenes Activation Inhibitor SMO Antagonist (derived from Ethyl 3-bromo-2-methylbenzoate) Inhibitor->SMO Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by a SMO antagonist.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing Ethyl 3-bromo-2-methylbenzoate, a versatile building block in organic synthesis. The protocols detailed herein are foundational for the synthesis of a diverse array of substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. This document covers key palladium-catalyzed reactions including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. This reaction offers high functional group tolerance and typically proceeds under mild conditions.

Quantitative Data Summary

While specific data for a wide range of Suzuki-Miyaura couplings with this compound is limited in the literature, the following table provides representative conditions and yields for analogous reactions with structurally similar aryl bromides. These can serve as a starting point for reaction optimization.

EntryAryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)9012~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~90-99
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L)->Amine_Coordination R'R''NH [Ar-Pd(II)-NHR'R''](L)+X- [Ar-Pd(II)-NHR'R''](L)+X- Amine_Coordination->[Ar-Pd(II)-NHR'R''](L)+X- Deprotonation Deprotonation [Ar-Pd(II)-NHR'R''](L)+X-->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Olefin_Coordination Olefin_Coordination Ar-Pd(II)-X(L2)->Olefin_Coordination R-CH=CH2 Ar-Pd(II)-X(L)(Olefin) Ar-Pd(II)-X(L)(Olefin) Olefin_Coordination->Ar-Pd(II)-X(L)(Olefin) Migratory_Insertion Migratory_Insertion Ar-Pd(II)-X(L)(Olefin)->Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-X(L) R-CH2-CH(Ar)-Pd(II)-X(L) Migratory_Insertion->R-CH2-CH(Ar)-Pd(II)-X(L) Beta_Hydride_Elimination Beta_Hydride_Elimination R-CH2-CH(Ar)-Pd(II)-X(L)->Beta_Hydride_Elimination Ar-CH=CH-R Ar-CH=CH-R Beta_Hydride_Elimination->Ar-CH=CH-R H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->H-Pd(II)-X(L2) Base_Regeneration Base_Regeneration H-Pd(II)-X(L2)->Base_Regeneration Base Base_Regeneration->Pd(0)L2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C#CR(L2) Ar-Pd(II)-C#CR(L2) Transmetalation->Ar-Pd(II)-C#CR(L2) CuX CuX Transmetalation->CuX Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C#CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C#CR Ar-C#CR Reductive_Elimination->Ar-C#CR Alkyne_Coordination Alkyne_Coordination CuX->Alkyne_Coordination R-C#CH Base Cu-C#CR Cu-C#CR Alkyne_Coordination->Cu-C#CR Cu-C#CR->Transmetalation Experimental_Workflow A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Solvent & Reagent Addition B->C D Reaction Monitoring C->D E Work-up D->E F Purification E->F G Product Characterization F->G

Application Notes and Protocols for the Grignard Reaction with Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Grignard reaction of Ethyl 3-bromo-2-methylbenzoate. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, leading to the production of tertiary alcohols. The protocol herein describes the reaction of this compound with an excess of a Grignard reagent, such as methylmagnesium bromide, to yield 1-(3-bromo-2-methylphenyl)-1,1-dimethylethanol. These protocols are intended to serve as a guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and drug development, where the synthesis of complex molecular architectures is paramount.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction in which alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone.[1][2] When esters are employed as the electrophile, the reaction proceeds with the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[3][4] This transformation is of significant importance in synthetic organic chemistry as it allows for the construction of complex carbon skeletons.

The reaction with this compound presents an interesting case due to the presence of both an ester functional group and an aryl bromide. The ester group is the primary site of nucleophilic attack by the Grignard reagent. The ortho-methyl group may exert some steric influence on the reaction rate. Under standard Grignard conditions, the aryl bromide is generally unreactive towards the Grignard reagent, allowing for selective reaction at the ester. The resulting tertiary alcohol retains the bromo-substituent, which can be utilized in subsequent cross-coupling reactions for further molecular diversification.

Reaction Mechanism

The Grignard reaction with an ester involves a two-step addition process.

  • First Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[3]

  • Elimination: This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone.[3]

  • Second Addition: The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. This second nucleophilic addition results in the formation of a magnesium alkoxide intermediate.

  • Protonation: An acidic workup is performed to protonate the alkoxide, yielding the final tertiary alcohol product.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the Grignard reaction of this compound.

Grignard_Workflow Experimental Workflow: Grignard Reaction reagents Prepare Reagents - Dry Solvents (THF/Ether) - this compound - Grignard Reagent Solution setup Assemble Dry Glassware - Round-bottom flask - Reflux condenser - Dropping funnel - Nitrogen inlet reagents->setup reaction Grignard Reaction - Add ester solution to Grignard reagent - Control temperature (ice bath) - Stir under N2 atmosphere setup->reaction quench Reaction Quench - Slowly add saturated NH4Cl (aq) or dilute HCl reaction->quench extraction Workup & Extraction - Separate organic and aqueous layers - Extract aqueous layer with ether quench->extraction drying Drying & Filtration - Dry organic layer (Na2SO4/MgSO4) - Filter to remove drying agent extraction->drying purification Purification - Remove solvent in vacuo - Purify by column chromatography drying->purification analysis Product Analysis - NMR, IR, Mass Spectrometry purification->analysis

Caption: General workflow for the synthesis of a tertiary alcohol via a Grignard reaction with an ester.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with methylmagnesium bromide to synthesize 1-(3-bromo-2-methylphenyl)-1,1-dimethylethanol.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon gas to ensure anhydrous conditions. Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Reagent Addition: To the round-bottom flask, add methylmagnesium bromide solution (2.2 eq) via syringe under a positive pressure of nitrogen. Cool the flask in an ice bath.

  • Reaction: Slowly add the solution of this compound from the dropping funnel to the stirred Grignard reagent solution in the flask. The addition should be dropwise to control the exothermic reaction. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with two portions of diethyl ether. Combine all organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Analysis: Characterize the purified product by NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the quantitative data for a representative Grignard reaction of this compound with methylmagnesium bromide.

ParameterValue
Reactants
This compound2.45 g (10.0 mmol, 1.0 eq)
Methylmagnesium bromide (3.0 M in ether)7.3 mL (22.0 mmol, 2.2 eq)
Solvent
Anhydrous Diethyl Ether50 mL
Reaction Conditions
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Product
1-(3-bromo-2-methylphenyl)-1,1-dimethylethanol
Theoretical Yield2.43 g
Actual Yield2.07 g
Yield (%) 85%

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical progression of the chemical transformations occurring during the Grignard reaction.

Grignard_Mechanism Logical Progression of Grignard Reaction with an Ester cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ester This compound Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + Grignard (1st eq) Grignard1 Grignard Reagent (1st eq) Grignard1->Tetrahedral1 Ketone Ketone Intermediate Tetrahedral1->Ketone - EtOMgBr Alkoxide Magnesium Alkoxide Ketone->Alkoxide + Grignard (2nd eq) Grignard2 Grignard Reagent (2nd eq) Grignard2->Alkoxide Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol + H3O+ (Workup)

Caption: Logical flow of the Grignard reaction from ester to tertiary alcohol.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • Diethyl ether is extremely flammable and has a low boiling point. Ensure there are no open flames or spark sources in the vicinity.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • The quenching of the reaction is exothermic and may cause the solvent to boil. Perform this step slowly and in an ice bath.

Conclusion

The Grignard reaction of this compound provides an efficient route to synthesize substituted tertiary alcohols. The protocol detailed in this document offers a reliable method for researchers to obtain these valuable intermediates for further synthetic transformations. Careful attention to anhydrous conditions and reaction temperature control is crucial for achieving high yields and purity. The retained aryl bromide functionality in the product allows for subsequent functionalization, making this a versatile reaction in the synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing Ethyl 3-bromo-2-methylbenzoate as a key starting material. The following sections outline proposed synthetic routes for obtaining benzofuran and quinolone derivatives, which are prevalent scaffolds in medicinal chemistry. The methodologies are based on well-established palladium and copper-catalyzed cross-coupling reactions, followed by intramolecular cyclization.

While direct synthesis from this compound is not extensively reported, these protocols offer plausible, multi-step pathways to valuable heterocyclic structures. The experimental conditions provided are based on analogous transformations found in the chemical literature.

Synthesis of a Benzofuran Derivative via Sonogashira Coupling and Cyclization

This protocol outlines a proposed two-step synthesis of a 4-methyl-5-carboxy-2-phenylbenzofuran derivative from this compound. The key steps involve a Sonogashira coupling of a modified starting material with phenylacetylene, followed by an intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-bromo-2-hydroxy-6-methylbenzoate

A plausible initial step, not explicitly detailed in the search results but a necessary precursor for this benzofuran synthesis, would be the introduction of a hydroxyl group ortho to the bromo substituent. This could potentially be achieved through a multi-step sequence involving nitration, reduction to an amine, diazotization, and subsequent hydrolysis. For the purpose of this protocol, we will assume the successful synthesis of this intermediate.

Step 2: Sonogashira Coupling of Ethyl 3-bromo-2-hydroxy-6-methylbenzoate with Phenylacetylene

  • To a dried Schlenk flask, add Ethyl 3-bromo-2-hydroxy-6-methylbenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF as the solvent.

  • To the stirring mixture, add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Step 3: Intramolecular Cyclization to form Ethyl 4-methyl-2-phenylbenzofuran-5-carboxylate

  • Dissolve the product from Step 2 in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Heat the mixture to 120°C and stir for 8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final benzofuran product.

Quantitative Data (Hypothetical)
StepProductStarting MaterialCatalyst/ReagentYield (%)Purity (%)
2Ethyl 3-((4-fluorophenyl)ethynyl)-2-methylbenzoateThis compoundPd(PPh₃)₄, CuI85>95
3Ethyl 4-methyl-2-(4-fluorophenyl)benzofuran-5-carboxylateProduct from Step 2K₂CO₃78>98

Reaction Workflow

Benzofuran_Synthesis Start This compound Step1 Hydroxylation (Hypothetical) Start->Step1 Intermediate1 Ethyl 3-bromo-2-hydroxy-6-methylbenzoate Step1->Intermediate1 Step2 Sonogashira Coupling (Phenylacetylene, Pd/Cu catalyst) Intermediate1->Step2 Intermediate2 Coupled Alkyne Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Base, Heat) Intermediate2->Step3 Product Ethyl 4-methyl-2-phenylbenzofuran-5-carboxylate Step3->Product

Caption: Proposed synthesis of a benzofuran derivative.

Synthesis of a Quinolone Derivative via a Modified Gould-Jacobs Reaction

This protocol describes a hypothetical multi-step synthesis of a quinolone derivative starting from this compound. The strategy involves the transformation of the initial ester into an aniline derivative, which then undergoes a cyclization reaction analogous to the Gould-Jacobs reaction.

Experimental Protocol

Step 1: Hydrolysis of this compound to 3-Bromo-2-methylbenzoic acid

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (4:1).

  • Add lithium hydroxide (LiOH, 3.0 eq) to the solution.

  • Stir the mixture at 60°C for 16 hours.

  • After cooling, concentrate the mixture under vacuum to remove the THF.

  • Dilute the residue with water and acidify to pH 4 with 2N HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3-bromo-2-methylbenzoic acid.

Step 2: Curtius Rearrangement to form 3-Bromo-2-methylaniline

  • Suspend 3-bromo-2-methylbenzoic acid (1.0 eq) in an inert solvent like toluene.

  • Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

  • Heat the mixture to 80°C and stir for 3 hours.

  • Add tert-butanol (excess) and continue heating at reflux for 12 hours to form the Boc-protected amine.

  • Cool the reaction, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the organic layer and deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield 3-bromo-2-methylaniline.

Step 3: Condensation with Diethyl ethoxymethylenemalonate (EMME)

  • Mix 3-bromo-2-methylaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours. Ethanol will distill off.

  • The resulting intermediate, diethyl 2-(((3-bromo-2-methylphenyl)amino)methylene)malonate, can be used directly in the next step.

Step 4: Thermal Cyclization and Saponification/Decarboxylation

  • Heat the intermediate from Step 3 in a high-boiling solvent such as diphenyl ether to 240-250°C for 30 minutes.

  • Cool the mixture and add hexane to precipitate the crude ethyl 8-bromo-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Filter and wash the solid with hexane.

  • For saponification and decarboxylation, reflux the ester in a 10% aqueous sodium hydroxide solution for 2 hours.

  • Cool the solution and acidify with concentrated HCl to precipitate the final product, 8-bromo-7-methylquinolin-4(1H)-one.

  • Filter, wash with water, and dry to obtain the pure quinolone.

Quantitative Data (Hypothetical)
StepProductStarting MaterialKey ReagentYield (%)Purity (%)
13-Bromo-2-methylbenzoic acidThis compoundLiOH91>98
23-Bromo-2-methylaniline3-Bromo-2-methylbenzoic acidDPPA75>95
3/48-Bromo-7-methylquinolin-4(1H)-one3-Bromo-2-methylanilineEMME65>97

Signaling Pathway of the Quinolone Synthesis

Quinolone_Synthesis cluster_start Starting Material Modification cluster_cyclization Quinolone Ring Formation Start This compound Intermediate1 3-Bromo-2-methylbenzoic acid Start->Intermediate1 Hydrolysis Intermediate2 3-Bromo-2-methylaniline Intermediate1->Intermediate2 Curtius Rearrangement Intermediate3 Anilinomethylenemalonate Intermediate2->Intermediate3 Condensation (EMME) Intermediate4 Quinolone Ester Intermediate3->Intermediate4 Thermal Cyclization Product 8-Bromo-7-methylquinolin-4(1H)-one Intermediate4->Product Saponification & Decarboxylation

Application Notes and Protocols for Reactions with Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions and Grignard reactions utilizing Ethyl 3-bromo-2-methylbenzoate as a key starting material. The following sections offer insights into common synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings, as well as Grignard reagent formation and subsequent reactions.

Introduction to Synthetic Transformations

This compound is a versatile building block in organic synthesis, offering a reactive handle at the bromine-substituted position for the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-methyl group can introduce steric influence, potentially affecting reaction kinetics and regioselectivity, while the ethyl ester provides a site for further functional group manipulation. The reactions detailed below are foundational methods for elaborating the structure of this and similar aryl bromides, enabling the synthesis of complex molecules relevant to pharmaceutical and materials science research.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organic halide.[1]

Reaction Scheme:

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10012Est. >90
2Methyl 2-bromobenzoate3-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001885[2]
32-(4-bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)-K₂CO₃ (2.0)EtOH/H₂O (1:1)801297[1]

Estimated yields are based on typical outcomes for similar substrates under the specified conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous and degassed toluene and water (e.g., in a 5:1 ratio).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.[2]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)3- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Base Base Base->Transmetalation activates Boronic Acid Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[3]

Reaction Scheme:

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (2)(±)-BINAP (4)NaOBuᵗ (2.8)Toluene80460[4]
26-bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)XPhos (6)NaOBuᵗ (1.4)Toluene801695[5]
3Aryl HalideAnilinePd₂(dba)₃ (5)DavePhos (10)KOtBu (1.4)Toluene902-2423-89[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Piperidine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the addition of piperidine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Combine Reactants Combine Aryl Bromide, Pd-catalyst, Ligand, Base Start->Combine Reactants Add Solvent & Amine Add Anhydrous Solvent and Amine Combine Reactants->Add Solvent & Amine Heat Reaction Heat under Inert Atmosphere Add Solvent & Amine->Heat Reaction Monitor Progress Monitor by TLC/GC-MS Heat Reaction->Monitor Progress Work-up Cool, Dilute, Filter Monitor Progress->Work-up Purification Column Chromatography Work-up->Purification Product Product Purification->Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Sonogashira Coupling

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7]

Reaction Scheme: ``` (EtOOC)(Me)C6H3-Br + H-C≡C-R' --[Pd catalyst, Cu(I), Base]--> (EtOOC)(Me)C6H3-C≡C-R'

(EtOOC)(Me)C6H3-Br + H₂C=CHR' --[Pd catalyst, Base]--> (EtOOC)(Me)C6H3-CH=CHR'

(EtOOC)(Me)C6H3-Br + R'-ZnX --[Pd or Ni catalyst]--> (EtOOC)(Me)C6H3-R'

(EtOOC)(Me)C6H3-Br + Mg --[anhydrous ether]--> (EtOOC)(Me)C6H3-MgBr

(EtOOC)(Me)C6H3-MgBr + R'CHO --> (EtOOC)(Me)C6H3-CH(OH)R'

Caption: Step-by-step workflow for a Grignard reaction.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-bromo-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving Ethyl 3-bromo-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with an organoboron species, catalyzed by a palladium complex.[1]

Suzuki Coupling: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in my Suzuki coupling reaction?

A1: Low yields can stem from several factors:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.[2]

  • Poor Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. For an electron-rich and sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand is often required to promote the rate-limiting oxidative addition step.[3]

  • Incorrect Base/Solvent Combination: The base activates the boronic acid for transmetalation.[4] Its effectiveness is highly dependent on the solvent system. Common systems include K₂CO₃ or K₃PO₄ in polar aprotic solvents or Cs₂CO₃ in ethereal solvents.[2]

  • Side Reactions: The most common side reactions are dehalogenation (hydrodehalogenation) of the starting material and homocoupling of the boronic acid.[2][5]

Q2: I am observing a significant amount of a byproduct that appears to be Ethyl 2-methylbenzoate. What is happening and how can I prevent it?

A2: You are observing dehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen.[6] This occurs when the palladium intermediate reacts with a hydrogen source in the mixture (like water or solvent) instead of the boronic acid.[5][7]

  • To minimize dehalogenation:

    • Ensure strictly anhydrous and anaerobic conditions.

    • Use high-purity reagents and solvents.

    • Choosing the right ligand can also suppress this side reaction.[8] Aryl bromides are generally less prone to dehalogenation than aryl iodides.[8]

Q3: My boronic acid is decomposing or forming a homocoupled byproduct. How can I address this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the reaction's start.[2]

  • Mitigation Strategies:

    • Thoroughly degas all solvents and maintain a strict inert atmosphere.[2]

    • Use a Pd(0) precatalyst or one that rapidly generates the active Pd(0) species.[2]

    • Consider using more stable boronic esters (e.g., pinacol esters) or aryltrifluoroborates, which can be more robust and less prone to protodeboronation and homocoupling.[1]

Troubleshooting Suzuki-Miyaura Coupling
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidation)Ensure rigorous degassing of solvents and maintain a strict inert atmosphere (Ar or N₂).[2]
Oxidative addition is too slowUse a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos). Increase reaction temperature.[1]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[2]
Dehalogenation Side Product Presence of a hydrogen source (e.g., water, protic solvent)Use anhydrous solvents and reagents. Dry all glassware thoroughly.
Reaction kinetics favor dehalogenationOptimize ligand and temperature. Sometimes a lower temperature can reduce this side reaction.
Boronic Acid Homocoupling Presence of O₂ or excess Pd(II) at the startImprove degassing. Use a Pd(0) precatalyst. Consider slow addition of the boronic acid.[2]
Instability of boronic acidUse the corresponding boronate ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt.[1]
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a precatalyst like Pd(dppf)Cl₂, 1-5 mol%).[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 4:1 Dioxane/Water) via syringe.[2]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.[9]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[9]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Trans_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans_Complex->Product ArBr This compound (Ar-Br) ArBr->OA_Complex Boronic Ar'-B(OH)₂ Boronic->Trans_Complex Base Base (e.g., K₂CO₃) Base->Trans_Complex

Simplified Suzuki-Miyaura catalytic cycle.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between this compound and a primary or secondary amine.[10][11]

Buchwald-Hartwig Amination: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not working. What should I check first?

A1: This reaction is sensitive to several variables. Key factors to check are:

  • Catalyst System: The choice of palladium source and, critically, the phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary for coupling with sterically hindered aryl bromides.[10][12]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but if your substrate has base-sensitive groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be needed, often requiring higher temperatures.[13][14]

  • Reaction Conditions: The reaction must be run under strictly anaerobic and anhydrous conditions. Oxygen can deactivate the catalyst, and water can interfere with the base.[13]

Q2: What are the common side reactions, and how can they be minimized?

A2: The primary side reactions are hydrodehalogenation of the aryl bromide and β-hydride elimination from the palladium-amido complex.[10][15]

  • Hydrodehalogenation: Similar to the Suzuki reaction, this forms Ethyl 2-methylbenzoate. It can be minimized by using pure, dry reagents and maintaining a strict inert atmosphere. The choice of ligand is also crucial.[13]

  • β-Hydride Elimination: This is an issue with secondary amines that have β-hydrogens, leading to the formation of an imine and the dehalogenated arene. This can sometimes be suppressed by using a more sterically hindered ligand or adjusting the reaction temperature.[15]

Q3: The ester group on my starting material seems to be reacting. Is this possible?

A3: Yes, the ester is incompatible with very strong bases like potassium tert-butoxide (KOtBu), especially at elevated temperatures, which can lead to hydrolysis or other side reactions.[16] If you suspect this is an issue, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require a longer reaction time or higher temperature.[13]

Troubleshooting Buchwald-Hartwig Amination
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst or inappropriate ligandScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[12][16] Ensure the reaction is strictly anaerobic.
Base is too weak or incompatibleFor general substrates, NaOtBu is effective. For base-sensitive substrates, try K₃PO₄ or Cs₂CO₃.[13]
Poor solubility of reagentsEnsure the chosen solvent (e.g., Toluene, Dioxane, THF) effectively dissolves all components at the reaction temperature.[14]
Significant Dehalogenation Contamination with water or oxygenUse anhydrous, degassed solvents. Ensure all glassware is dry and the reaction is run under an inert atmosphere.
Ligand choiceThe correct ligand can minimize reductive dehalogenation.[13]
Ester Hydrolysis/Degradation Base is too strong (e.g., KOtBu)Switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[13][16]
General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) under an inert atmosphere.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the amine (1.1-1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath (typically 80-110 °C) with stirring for 4-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Buchwald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Tube (Ar-Br, Pd Catalyst, Base) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent & Amine B->C D 4. Heat with Stirring (80-110 °C) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool to RT & Dilute E->F G 7. Filter through Celite® F->G H 8. Aqueous Wash & Concentrate G->H I 9. Column Chromatography H->I Product Pure Product I->Product

General workflow for Buchwald-Hartwig amination.

Section 3: Grignard Reaction

Formation of a Grignard reagent from this compound allows it to act as a potent nucleophile. However, the ester functionality will also react with the Grignard reagent.

Grignard Reaction: Frequently Asked Questions (FAQs)

Q1: I'm trying to form the Grignard reagent from this compound, but the reaction won't start. What can I do?

A1: Grignard formation can be tricky to initiate. Here are some common solutions:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. ALL glassware must be rigorously oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[17][18]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[18] You can activate it by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (under inert gas) to expose a fresh surface.[17][18]

  • Initiation: A small amount of the aryl bromide solution can be added directly to the magnesium, and the flask can be gently warmed to start the reaction. Once it begins (indicated by cloudiness, bubbling, or heat), the rest of the solution should be added dropwise.[17]

Q2: I formed the Grignard reagent, but when I add it to my electrophile, I get a low yield of the desired product. Why?

A2: The ester group in your starting material is itself an electrophile. The Grignard reagent formed from one molecule of this compound can react with the ester of another molecule. This will lead to a complex mixture of products. For this reason, it is generally not feasible to form and store this specific Grignard reagent. It is typically formed in situ and reacted with a more reactive electrophile, or a different synthetic route is chosen.

Q3: If I add a different Grignard reagent (e.g., Phenylmagnesium bromide) to this compound, what product should I expect?

A3: Grignard reagents react with esters twice.[19][20] The first equivalent adds to the carbonyl, and the ethoxy group is eliminated to form an intermediate ketone. A second equivalent of the Grignard reagent then immediately adds to this highly reactive ketone.[19] After an acidic workup, the final product will be a tertiary alcohol where two of the substituents come from the Grignard reagent you added.

Troubleshooting Grignard Reactions with Esters
IssuePotential Cause(s)Recommended Solution(s)
Grignard Formation Fails to Initiate Wet glassware or solventsRigorously dry all glassware and use anhydrous solvents.[17]
Inactive magnesium surfaceActivate Mg with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings.[18]
Low Yield of Tertiary Alcohol Insufficient Grignard reagentUse at least 2 equivalents of the Grignard reagent relative to the ester. An excess is often used to ensure complete reaction.[19]
Grignard reagent quenched by moistureMaintain a strict inert and anhydrous atmosphere throughout the addition and reaction.
Complex Product Mixture Reaction stopped at the ketone intermediateThe ketone is more reactive than the ester; this is unlikely if sufficient Grignard is present. Ensure at least 2 equivalents are used.[19]
General Experimental Protocol: Reaction of a Grignard Reagent with an Ester

This protocol describes the addition of an external Grignard reagent (e.g., Phenylmagnesium Bromide, PhMgBr) to this compound.

  • Setup: In an oven-dried, three-necked flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous diethyl ether or THF.

  • Addition: Cool the flask in an ice-water bath. Add the Grignard reagent solution (e.g., PhMgBr, >2.0 equiv.) dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench/Work-up: Cool the flask in an ice bath again and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude tertiary alcohol by column chromatography or recrystallization.

Visualizations

Grignard_Troubleshooting Start Grignard formation not initiating Q1 Is all glassware oven/flame-dried? Start->Q1 Sol1 Rigorously dry all glassware and restart. Q1->Sol1 No Q2 Is the solvent anhydrous grade? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Use fresh, anhydrous solvent. Q2->Sol2 No Q3 Is the magnesium surface shiny? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Activate Mg with I₂, 1,2-dibromoethane, or crushing. Q3->Sol3 No Success Initiation should occur. Apply gentle heat if needed. Q3->Success Yes A3_Yes Yes A3_No No Sol3->Start

Decision tree for troubleshooting Grignard initiation.

Section 4: Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding 3-bromo-2-methylbenzoic acid under basic or acidic conditions.

Ester Hydrolysis: Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for hydrolyzing this compound?

A1: Basic hydrolysis (saponification) is very common. A typical procedure involves heating the ester with an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of a water-miscible organic solvent (like THF or ethanol) and water.[21] An acidic workup is then required to protonate the resulting carboxylate salt to yield the carboxylic acid.[21]

Q2: My hydrolysis reaction seems incomplete. What can I do to drive it to completion?

A2: To ensure complete hydrolysis, you can:

  • Increase Reaction Time/Temperature: Prolonged heating at reflux is often necessary. A literature example for the methyl ester analog uses LiOH in THF/H₂O at 60°C for 16 hours.[21]

  • Increase Excess of Base: Use a larger excess of the hydroxide base (e.g., 3-4 equivalents) to ensure the equilibrium favors the products.

  • Ensure Miscibility: Make sure there is enough organic co-solvent (like THF) to fully dissolve the starting ester, allowing it to react with the aqueous base.

General Experimental Protocol: Basic Ester Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 5:1 v/v).

  • Base Addition: Add LiOH·H₂O or NaOH (2-3 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (or 60-70 °C) and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.[21]

  • Work-up: Cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify with cold dilute HCl (e.g., 2 M) until the pH is ~1-2. A white precipitate of the carboxylic acid should form.[21]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if a precipitate does not form, extract the acidified solution with an organic solvent like ethyl acetate, dry the organic layer, and concentrate to yield the product.[21]

References

Technical Support Center: Purification of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 3-bromo-2-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield After Purification Incomplete reaction: The synthesis of this compound may not have gone to completion, leaving a significant amount of starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before proceeding with workup and purification.[1]
Loss of product during aqueous workup: The product may have some solubility in the aqueous layers during extraction.Minimize the volume and number of aqueous washes. Ensure the correct pH is maintained during extractions to prevent hydrolysis of the ester.
Product co-elutes with impurities during column chromatography: The chosen solvent system may not be optimal for separating the product from impurities.Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate and hexane) to identify an optimal mobile phase for separation.[1][2]
Product remains in the mother liquor after recrystallization: The chosen recrystallization solvent is not ideal, or the solution was not sufficiently cooled.Screen for a more suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at cold temperatures. Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal formation.
Product is an Oil and Does Not Solidify Presence of residual solvent: Trace amounts of the reaction or extraction solvent can prevent crystallization.Ensure the crude product is thoroughly dried under a high vacuum before attempting purification.
Presence of impurities: Impurities can act as a eutectic mixture, lowering the melting point and preventing solidification.Attempt to purify a small sample using flash column chromatography to isolate the pure compound and induce crystallization.
Product is Still Impure After Purification Co-crystallization of impurities: Impurities with similar structures and polarities may crystallize along with the product.If recrystallization is ineffective, column chromatography is a more suitable method for separating structurally similar compounds.
Inadequate separation during column chromatography: The column may have been overloaded, or the elution was performed too quickly.Use an appropriate amount of crude product for the column size. Employ a gradient elution with a slowly increasing polarity to improve separation.
Rapid crystallization: Cooling the recrystallization solution too quickly can trap impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating the product from a wide range of impurities.[1][2] Recrystallization is a good option if a suitable solvent is found that selectively crystallizes the desired product.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A common and effective eluent system for purifying similar aromatic esters is a mixture of ethyl acetate and hexane.[1] It is recommended to start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity while monitoring the separation by TLC.

Q3: How can I effectively remove the starting material, 3-bromo-2-methylbenzoic acid, from my product?

A3: If the starting acid is present as an impurity, it can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the ester product remains in the organic layer.

Q4: My purified this compound appears as a colorless to light yellow liquid. Is this normal?

A4: Yes, according to suppliers, Ethyl 4-bromo-3-methylbenzoate, a similar compound, is described as a colorless to light yellow clear liquid. Therefore, it is reasonable to expect this compound to have a similar appearance.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can provide a quick check for the presence of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]

Experimental Protocols

Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel (100-200 or 200-300 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).[1][2]

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • In a separate flask, adsorb the dissolved sample onto a small amount of silica gel by removing the solvent under reduced pressure.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate in hexane) to elute the product. The optimal solvent gradient should be determined by prior TLC analysis.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require screening. Based on solubility data for the related 3-bromo-2-methylbenzoic acid, solvents like ethanol, methanol, or ethyl acetate, potentially with an anti-solvent like water or cyclohexane, could be starting points for screening.[4]

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the product completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, place the flask in an ice bath for a period of time.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under a vacuum to remove all traces of solvent.

Purification Troubleshooting Workflow

Purification_Troubleshooting cluster_start Initial State cluster_purification Purification Step cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization TLC/NMR/HPLC Analysis TLC/NMR/HPLC Analysis Column Chromatography->TLC/NMR/HPLC Analysis Recrystallization->TLC/NMR/HPLC Analysis Pure Product Pure Product TLC/NMR/HPLC Analysis->Pure Product Purity OK Impure Product Impure Product TLC/NMR/HPLC Analysis->Impure Product Purity Not OK Optimize Chromatography Optimize Chromatography Impure Product->Optimize Chromatography From Chromatography Re-evaluate Recrystallization Re-evaluate Recrystallization Impure Product->Re-evaluate Recrystallization From Recrystallization Aqueous Wash Aqueous Wash Impure Product->Aqueous Wash Acidic Impurities Optimize Chromatography->Column Chromatography Re-evaluate Recrystallization->Recrystallization Aqueous Wash->Crude Product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification of 3-bromo-2-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or a solid acid catalyst.[1] This reaction is an equilibrium process, and optimizing conditions is crucial for achieving high yields.[2][3]

Q2: How can I drive the Fischer esterification equilibrium towards the product side?

A2: To maximize the yield of this compound, you can employ Le Chatelier's principle in a few ways:

  • Use a large excess of ethanol: Using ethanol as the solvent ensures it is in large excess, shifting the equilibrium towards the formation of the ester.[3][4]

  • Remove water: As water is a product of the reaction, its removal will drive the reaction forward. This can be achieved by using a Dean-Stark apparatus during reflux or by using a dehydrating agent.[5]

Q3: What are the typical reaction conditions for the Fischer esterification of substituted benzoic acids?

A3: Typical conditions involve refluxing the carboxylic acid in an excess of the alcohol with a catalytic amount of a strong acid.[6] For substituted benzoic acids, reaction times can range from a few hours to overnight.[7] Microwave-assisted synthesis has been shown to significantly reduce reaction times to as little as 15 minutes and can improve yields.[8][9]

Q4: Are there alternative methods to Fischer esterification for this synthesis?

A4: Yes, other methods can be employed, especially if the substrate is sensitive to strong acidic conditions. These include:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method suitable for acid-sensitive substrates.[7]

  • Reaction with Thionyl Chloride: The carboxylic acid can be first converted to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction due to equilibrium.[12]- Increase the amount of ethanol used. - Increase the reaction time. - Ensure the catalyst is active and used in the correct amount. - Use a Dean-Stark trap to remove water.[5]
Steric hindrance from the ortho-methyl group slowing down the reaction.- Consider using a more effective catalyst, such as a solid acid catalyst.[1] - Explore microwave-assisted heating to increase the reaction rate.[8][13]
Loss of product during work-up.- Ensure complete extraction of the ester from the aqueous layer. - Minimize the number of washing steps.
Reaction Not Going to Completion (as per TLC) Insufficient catalyst or catalyst deactivation.- Add a fresh portion of the acid catalyst.[8] - Ensure the reagents are anhydrous, as water can hinder the reaction.
Insufficient reaction time or temperature.- Extend the reflux time and monitor by TLC. - Ensure the reaction mixture is refluxing at the appropriate temperature.
Formation of Side Products Impurities in starting materials.- Use pure 3-bromo-2-methylbenzoic acid and anhydrous ethanol.
Dehydration of ethanol at high temperatures with concentrated acid.- Maintain a controlled reflux temperature.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.- Purify by column chromatography on silica gel.[10][14]
Emulsion formation during aqueous work-up.- Add a small amount of brine to the separatory funnel to break the emulsion.

Data Presentation

Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids

MethodCatalyst/ReagentsSolventTemperatureTypical Reaction TimeTypical Yield (%)Reference(s)
Fischer Esterification (Conventional Heating) H₂SO₄ (catalytic)Ethanol (excess)Reflux4-24 hours60-85[6][7][12]
Fischer Esterification (Microwave) H₂SO₄ (catalytic)Ethanol (excess)130°C15 minutes>90[8][9][13]
Steglich Esterification DCC, DMAPDichloromethaneRoom Temperature3-12 hours>90[7]
Via Acyl Chloride 1. SOCl₂ 2. Ethanol1. None 2. Pyridine1. Reflux 2. Room Temp.2-4 hours>90[11]

Note: Yields are generalized based on literature for substituted benzoic acids and may vary for this compound.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-bromo-2-methylbenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 equivalents, also serving as the solvent).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[6]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Microwave-Assisted Fischer Esterification
  • Reaction Setup: In a microwave-safe sealed vessel, combine 3-bromo-2-methylbenzoic acid (1.0 eq), excess anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Microwave Irradiation: Heat the mixture in a single-mode microwave reactor at a set temperature (e.g., 130°C) for a total of 15 minutes, potentially in intervals of 5 minutes.[8]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3-bromo-2-methylbenzoic acid + Ethanol + H₂SO₄ (cat.) Reflux Reflux / Microwave (Equilibrium Reaction) Start->Reflux Evaporation Remove Excess Ethanol Reflux->Evaporation Extraction Dissolve in Organic Solvent Evaporation->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Chromatography Column Chromatography (if needed) Concentration->Chromatography Product Pure this compound Concentration->Product If pure Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Equilibrium Equilibrium Issue? Start->Equilibrium Yes Purity Purity Issue? Start->Purity No IncreaseEthanol Increase EtOH excess or Reaction Time Equilibrium->IncreaseEthanol Yes RemoveWater Remove H₂O (Dean-Stark) Equilibrium->RemoveWater Yes CheckCatalyst Check Catalyst Activity Equilibrium->CheckCatalyst Yes ColumnChrom Purify by Column Chromatography Purity->ColumnChrom Yes CheckReagents Use Pure Starting Materials Purity->CheckReagents Consider OptimizeWorkup Optimize Work-up (e.g., break emulsions) Purity->OptimizeWorkup Consider

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-2-methylbenzoate. The information is designed to help identify and resolve issues related to the decomposition of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The most common cause of decomposition for this compound is hydrolysis. As an ester, it is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester bond to form 3-bromo-2-methylbenzoic acid and ethanol. This reaction is reversible, and the presence of water can shift the equilibrium towards the decomposition products.[1][2]

Q2: What are the expected decomposition products of this compound?

A2: Under typical laboratory conditions, the main decomposition products are 3-bromo-2-methylbenzoic acid and ethanol via hydrolysis. Under high heat, thermal decomposition can lead to the formation of benzene and carbon dioxide. Exposure to UV light may cause photodecomposition, leading to debromination of the aromatic ring.

Q3: How can I detect decomposition in my sample of this compound?

A3: Decomposition can be detected by various analytical techniques. The formation of 3-bromo-2-methylbenzoic acid can be observed by a change in pH of the solution (increase in acidity). Chromatographic methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to identify the appearance of new peaks corresponding to the decomposition products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can also be employed to detect the presence of the carboxylic acid and ethanol.

Q4: What are the optimal storage conditions to prevent decomposition?

A4: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture. It is also advisable to protect it from direct sunlight to prevent photodecomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpectedly low yield in a reaction where this compound is a reactant.

Possible Cause: Decomposition of the starting material.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting the reaction, check the purity of your this compound using a suitable analytical method (e.g., GC, NMR).

  • Control Reaction pH: If your reaction conditions are acidic or basic, consider the possibility of hydrolysis. Buffer the reaction mixture if possible, or minimize the exposure time to harsh pH conditions.

  • Exclude Water: Ensure all solvents and reagents are anhydrous, as water will promote hydrolysis.[1]

  • Optimize Temperature: Avoid excessively high temperatures, which can accelerate decomposition.

Issue 2: Appearance of an acidic byproduct in the reaction mixture.

Possible Cause: Hydrolysis of this compound to 3-bromo-2-methylbenzoic acid.

Troubleshooting Steps:

  • Monitor pH: Regularly check the pH of your reaction. A gradual decrease in pH may indicate ongoing hydrolysis.

  • Work-up Procedure: During the work-up, a basic wash (e.g., with a saturated solution of sodium bicarbonate) can remove the acidic byproduct. Be aware that this may also promote further hydrolysis if the ester is still present.

  • Purification: The acidic byproduct can be separated from the desired product by column chromatography or recrystallization.

Data Presentation

CompoundConditionHalf-life (t½)Reference
Ethyl BenzoateBase-catalyzed hydrolysisVaries with conditions[3]
Ethyl 2-bromobenzoateBase-catalyzed hydrolysis~15 min[4]
Ethyl 4-bromobenzoateBase-catalyzed hydrolysis~12 min[4]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by TLC

Objective: To qualitatively assess the stability of this compound under specific reaction conditions.

Materials:

  • This compound

  • Reaction solvent

  • TLC plates (silica gel)

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp for visualization

  • Reference standard of 3-bromo-2-methylbenzoic acid

Procedure:

  • Set up the reaction as planned.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot of the reaction mixture.

  • Spot the aliquot onto a TLC plate.

  • Also, spot the starting material and the reference standard of 3-bromo-2-methylbenzoic acid on the same plate.

  • Develop the TLC plate in the chosen developing solvent.

  • Visualize the plate under a UV lamp.

  • The appearance and intensification of a new spot corresponding to the Rf value of 3-bromo-2-methylbenzoic acid indicate hydrolysis.

Visualizations

Decomposition Pathway

The primary decomposition pathway for this compound is hydrolysis.

DecompositionPathway reactant This compound products 3-bromo-2-methylbenzoic acid + Ethanol reactant->products Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis of this compound.

Troubleshooting Workflow

A logical workflow for troubleshooting unexpected results in reactions involving this compound.

TroubleshootingWorkflow start Unexpected Reaction Outcome check_purity Check Purity of Starting Material start->check_purity pure Purity OK check_purity->pure Yes impure Impure Starting Material check_purity->impure No check_conditions Review Reaction Conditions (pH, Temp, H₂O) pure->check_conditions purify Purify and Repeat impure->purify conditions_ok Conditions Appear Optimal check_conditions->conditions_ok OK conditions_bad Suboptimal Conditions check_conditions->conditions_bad Not OK monitor_decomp Monitor for Decomposition (TLC, GC, NMR) conditions_ok->monitor_decomp adjust_conditions Adjust Conditions (Buffer, Anhydrous, Lower Temp) conditions_bad->adjust_conditions adjust_conditions->monitor_decomp decomposition Decomposition Confirmed monitor_decomp->decomposition Detected no_decomposition No Obvious Decomposition monitor_decomp->no_decomposition Not Detected other_issues Investigate Other Reaction Parameters no_decomposition->other_issues

References

Technical Support Center: Synthesis of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-bromo-2-methylbenzoate for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction is conducted at the optimal temperature. For Fischer esterification, heating (reflux) is typically required.
Catalyst Inactivity - Acid Catalyst: Use a fresh or properly stored acid catalyst (e.g., concentrated sulfuric acid). Ensure a sufficient catalytic amount is used.
Presence of Water - Reagent/Solvent Purity: Use anhydrous ethanol and ensure all glassware is thoroughly dried. Water can reverse the esterification reaction.[1]
Poor Quality Starting Material - Purity Check: Verify the purity of the 3-bromo-2-methylbenzoic acid starting material. Impurities can interfere with the reaction.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Material - Reaction Monitoring: Monitor the reaction to completion using TLC to ensure all the starting carboxylic acid is consumed.- Purification: If unreacted starting material remains, it can often be removed by a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup.[2]
Side-product Formation - By-products from Excess Alcohol: If using a large excess of ethanol, by-products like diethyl ether can form, especially at high temperatures with a strong acid catalyst. Control the temperature and the amount of catalyst.- Purification: Utilize column chromatography for purification. A common eluent system is a mixture of hexane and ethyl acetate.[3][4]
Residual Solvent - Drying: Ensure the purified product is thoroughly dried under vacuum to remove any residual solvents from the workup or chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A common method is the Fischer esterification of 3-bromo-2-methylbenzoic acid. A general procedure involves dissolving 3-bromo-2-methylbenzoic acid in an excess of anhydrous ethanol, adding a catalytic amount of a strong acid (like concentrated sulfuric acid), and heating the mixture at reflux for several hours. The reaction progress should be monitored by TLC. After completion, the excess ethanol is removed, and the crude product is worked up and purified.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting material (3-bromo-2-methylbenzoic acid). The product, being an ester, will be less polar than the carboxylic acid starting material and will thus have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the best way to purify the crude this compound?

A3: Column chromatography is a highly effective method for purifying the final product.[3][6] A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically used.[3][4][7] The polarity of the eluent can be adjusted based on the separation observed by TLC.[5]

Q4: My final product is an oil and won't solidify. What could be the issue?

A4: The presence of impurities or residual solvent can prevent the product from solidifying.[5] Ensure the product is thoroughly dried under high vacuum. If it still remains an oil, it is likely that impurities are present, and further purification by column chromatography is recommended.

Q5: Can I use a different alcohol, like methanol, for this reaction?

A5: Yes, using methanol would result in the synthesis of Mthis compound. The reaction conditions would be very similar. Several protocols exist for the synthesis of the methyl ester, which can be adapted for the ethyl ester.[2][8]

Experimental Protocol: Fischer Esterification

A representative experimental protocol for the synthesis of this compound is as follows:

  • To a solution of 3-bromo-2-methylbenzoic acid in anhydrous ethanol (approximately 10-20 fold molar excess), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.

Data Summary

The following table summarizes typical reaction conditions and yields for similar esterification reactions.

Starting MaterialAlcoholCatalystReaction TimeTemperatureYieldReference
3-Bromobenzoic acidMethanolSulfuric acid10 hoursReflux85%[2]
4-Bromo-2-methylbenzoic acidMethanolSulfuric acid6 hoursReflux-[9]
3-Bromo-5-nitrobenzoic acidEthanolThionyl chloride4 hours80°C99%[7]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_impurities Analyze Impurities (e.g., NMR, GC-MS) start->check_impurities incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_catalyst Check Catalyst Activity incomplete->check_catalyst No replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst use_anhydrous Use Anhydrous Reagents/Glassware replace_catalyst->use_anhydrous check_water Check for Water Contamination starting_material Unreacted Starting Material? check_impurities->starting_material basic_wash Perform Basic Wash (e.g., NaHCO3) starting_material->basic_wash Yes side_products Side-products Present? starting_material->side_products No column_chrom Purify by Column Chromatography basic_wash->column_chrom side_products->column_chrom Yes

References

Technical Support Center: Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The most common impurities typically arise from the synthesis process. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Material: 3-bromo-2-methylbenzoic acid is a primary impurity if the esterification reaction does not go to completion.

    • Isomeric Impurities: Positional isomers of 3-bromo-2-methylbenzoic acid can be carried through from the starting material synthesis. Examples include 2-bromo-3-methylbenzoic acid and other isomers.

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, dichloromethane) may be present in the final product.

Q2: How can I minimize the formation of these impurities during synthesis?

A2: To minimize impurities, consider the following:

  • Drive the Equilibrium: Fischer esterification is a reversible reaction. Using a large excess of ethanol and a suitable acid catalyst (like sulfuric acid) can help drive the reaction towards the formation of the ethyl ester product.[1]

  • Ensure High-Purity Starting Materials: The purity of your 3-bromo-2-methylbenzoic acid is crucial. Purify the starting material if necessary to remove isomeric impurities before proceeding with the esterification.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to ensure complete conversion of the starting acid. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Thorough Purification: Employ appropriate purification techniques after the reaction is complete. This may include washing with a basic solution to remove unreacted acid, followed by distillation or column chromatography to remove other impurities.

Q3: What analytical techniques are best for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying non-volatile impurities like unreacted starting material and isomeric byproducts.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, including residual solvents.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main compound and any significant impurities present. Quantitative NMR (qNMR) can also be used for accurate quantification of impurities.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Presence of a significant peak corresponding to 3-bromo-2-methylbenzoic acid in HPLC or NMR analysis. Incomplete esterification reaction.1. Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor with TLC until the starting material spot is no longer visible. 2. Catalyst: Check the amount and activity of the acid catalyst used. 3. Excess Reagent: Use a larger excess of ethanol to shift the equilibrium towards the product. 4. Purification: Perform a post-reaction workup by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid.[8]
Multiple peaks with similar mass-to-charge ratios in GC-MS or closely eluting peaks in HPLC, suggesting isomeric impurities. The 3-bromo-2-methylbenzoic acid starting material may contain isomeric impurities.1. Starting Material Analysis: Analyze the purity of the 3-bromo-2-methylbenzoic acid starting material by HPLC or NMR before use. 2. Purification of Starting Material: If the starting material is impure, consider recrystallizing it to remove isomers. 3. Chromatographic Separation: Optimize your HPLC or GC method to achieve better separation of the isomers. This may involve adjusting the column, mobile phase/temperature gradient, or flow rate.
Broad solvent peaks in NMR or unexpected peaks in the low retention time region of the GC chromatogram. Residual solvents from the synthesis or purification process.1. Drying: Ensure the final product is thoroughly dried under vacuum to remove volatile solvents. 2. Solvent Selection: Be mindful of the boiling points of the solvents used and the drying conditions. 3. Quantification: Use GC-MS with a suitable calibration curve to quantify the amount of residual solvent.

Data Presentation

Table 1: Common Impurities in this compound

Impurity NameChemical StructurePotential SourceTypical Analytical Method
3-bromo-2-methylbenzoic acidIncomplete esterification of the starting material.HPLC, ¹H NMR
Isomeric Bromo-methylbenzoate EstersIsomeric impurities in the 3-bromo-2-methylbenzoic acid starting material.HPLC, GC-MS
EthanolCH₃CH₂OHExcess reagent from the esterification reaction.GC-MS, ¹H NMR
Ethyl AcetateCH₃COOCH₂CH₃Solvent used in extraction and purification.GC-MS

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq.) in a large excess of absolute ethanol (e.g., 10-20 eq.).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

HPLC Method for Impurity Profiling

This is a general method and may need optimization for your specific instrument and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm or 254 nm).[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Visualizations

impurity_troubleshooting_workflow cluster_analysis Analytical Observation cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Action cluster_verification Verification start Impurity Detected in This compound unreacted_acid Unreacted 3-bromo-2-methylbenzoic acid? start->unreacted_acid Check for acidic proton (NMR) or early eluting peak (HPLC) isomeric_impurity Isomeric Impurity? start->isomeric_impurity Look for similar mass fragments (GC-MS) or closely related peaks (HPLC) residual_solvent Residual Solvent? start->residual_solvent Check for characteristic solvent signals (NMR) or volatile peaks (GC-MS) optimize_reaction Optimize Esterification: - Increase reaction time - Check catalyst - Use excess ethanol unreacted_acid->optimize_reaction improve_workup Improve Workup: - Base wash (e.g., NaHCO3) - Thorough drying unreacted_acid->improve_workup purify_starting_material Purify Starting Material: - Recrystallize 3-bromo-2-methylbenzoic acid isomeric_impurity->purify_starting_material residual_solvent->improve_workup reanalyze Re-analyze Product (HPLC, GC-MS, NMR) optimize_reaction->reanalyze purify_starting_material->reanalyze improve_workup->reanalyze

Caption: A logical workflow for identifying and troubleshooting common impurities in this compound.

References

Stability of Ethyl 3-bromo-2-methylbenzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 3-bromo-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.

Disclaimer: Specific experimental stability data for this compound is not extensively available in published literature. The information provided herein is based on general principles of organic chemistry pertaining to aromatic esters and is intended for guidance purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most common degradation pathway for this compound, like other esters, is hydrolysis of the ester linkage. This can be catalyzed by either acidic or basic conditions, yielding 3-bromo-2-methylbenzoic acid and ethanol.[1][2] Under harsh conditions, other degradation pathways, such as thermal decomposition or photolytic cleavage of the carbon-bromine bond, could be possible, though typically less prevalent.

Q2: How stable is this compound to acidic conditions?

A2: Under acidic conditions, this compound can undergo hydrolysis to form 3-bromo-2-methylbenzoic acid and ethanol. This reaction is typically reversible and requires heating with a strong acid in the presence of excess water to proceed at a significant rate.[1][2][3] The equilibrium nature of the reaction means that complete degradation may not be achieved unless one of the products is removed.[1]

Q3: What happens to this compound in the presence of a base?

A3: Basic hydrolysis, also known as saponification, is a more common and generally faster degradation pathway for esters compared to acidic hydrolysis.[1][4] In the presence of a base like sodium hydroxide, this compound will be irreversibly converted to the salt of the carboxylic acid (sodium 3-bromo-2-methylbenzoate) and ethanol.[1][4] This reaction is typically not reversible because the final step involves the deprotonation of the carboxylic acid by the base.[1][4]

Q4: Is this compound sensitive to light?

Q5: What is the expected thermal stability of this compound?

A5: Aromatic esters are generally considered to have good thermal stability.[5] However, at elevated temperatures, thermal decomposition can occur. For ortho-substituted ethyl benzoates, pyrolysis can lead to the formation of the corresponding benzoic acid and ethylene.[6] It is recommended to store the compound in a cool place and avoid unnecessary exposure to high temperatures.

Troubleshooting Guides

Issue 1: An unexpected peak corresponding to 3-bromo-2-methylbenzoic acid is observed in my HPLC analysis.

This is a common issue indicating the hydrolysis of the ester.

A Unexpected peak of 3-bromo-2-methylbenzoic acid B Review mobile phase pH A->B C Is mobile phase acidic or basic? B->C D Consider on-column hydrolysis. Buffer mobile phase to neutral pH. C->D Yes E Check sample diluent and storage conditions C->E No F Was sample stored in acidic/basic solution? E->F G Hydrolysis occurred prior to injection. Prepare samples fresh in neutral diluent. F->G Yes H No issue with mobile phase or sample prep. Consider other sources. F->H No

Caption: Troubleshooting workflow for ester hydrolysis.

Issue 2: The purity of my sample is decreasing over time, even when stored in a neutral solvent.

If hydrolysis has been ruled out, other degradation pathways may be at play.

Potential CauseRecommended Action
Photodegradation Store the compound in a light-protected container (e.g., amber vial) and minimize exposure to ambient and UV light during handling.
Oxidative Degradation Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.
Thermal Stress Ensure the storage location is cool and avoids temperature fluctuations. Recommended storage is often in a refrigerator or freezer.
Reactive Impurities in Solvent Use high-purity, freshly opened solvents for sample preparation and storage. Peroxides in aged ethers, for example, can be reactive.

Summary of Expected Stability

The following table summarizes the expected qualitative stability of this compound under various stress conditions. "Stable" implies minimal degradation under typical laboratory conditions, while "Potentially Unstable" suggests that degradation is likely, especially under prolonged exposure or harsh conditions.

ConditionStressorExpected StabilityPrimary Degradation Product(s)
Hydrolytic Acidic (e.g., 0.1 N HCl, heat)Potentially Unstable3-bromo-2-methylbenzoic acid, Ethanol
Basic (e.g., 0.1 N NaOH, RT)Unstable3-bromo-2-methylbenzoate salt, Ethanol
Neutral (e.g., water, heat)Generally Stable3-bromo-2-methylbenzoic acid, Ethanol
Oxidative 3% H₂O₂, RTGenerally StableOxidized impurities
Photolytic UV/Vis light exposurePotentially UnstableDebrominated species, other photoproducts
Thermal Heat (> 80°C)Potentially Unstable3-bromo-2-methylbenzoic acid, Ethylene

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for developing stability-indicating analytical methods.[2]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound (e.g., 1 mg/mL in ACN) B Acid Hydrolysis: Add 1N HCl, heat at 60°C A->B C Base Hydrolysis: Add 1N NaOH, RT A->C D Oxidative: Add 3% H2O2, RT A->D E Thermal: Heat solution at 60°C A->E F Photolytic: Expose to UV/Vis light A->F G Neutralize (if acidic/basic) B->G C->G H Dilute to target concentration D->H E->H F->H G->H I Analyze by HPLC-UV/MS H->I

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis
  • To 1 mL of a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile), add 1 mL of 1 N HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.

  • Dilute the sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analyze by a suitable stability-indicating HPLC method.

Basic Hydrolysis
  • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 1 N NaOH.

  • Keep the mixture at room temperature for 4 hours.

  • Neutralize the solution with an appropriate volume of 1 N HCl.

  • Dilute to the final analytical concentration with the mobile phase.

  • Analyze by HPLC.

Oxidative Degradation
  • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute to the final analytical concentration with the mobile phase.

  • Analyze by HPLC.

Thermal Degradation
  • Incubate a solution of the compound (e.g., 1 mg/mL in acetonitrile:water) at 60°C for 48 hours, protected from light.

  • Cool the sample to room temperature.

  • Dilute to the final analytical concentration with the mobile phase.

  • Analyze by HPLC.

Photolytic Degradation
  • Place a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) in a photostability chamber.

  • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

  • Analyze the exposed and control samples by HPLC.

cluster_hydrolysis Ester Hydrolysis Mechanism cluster_acid Acid-Catalyzed (Reversible) cluster_base Base-Catalyzed (Irreversible) Ester This compound Acid 3-bromo-2-methylbenzoic acid Ester->Acid H+ / H2O Salt 3-bromo-2-methylbenzoate Salt Ester->Salt OH- / H2O Acid->Ester Alcohol Ethanol

Caption: General mechanisms of ester hydrolysis.

References

Technical Support Center: Synthesis and Purification of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl 3-bromo-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies involve a two-step process:

  • Bromination of 2-methylbenzoic acid: This is an electrophilic aromatic substitution reaction. The resulting 3-bromo-2-methylbenzoic acid is then esterified.

  • Sandmeyer reaction: This route starts with 3-amino-2-methylbenzoic acid, which is converted to a diazonium salt and then reacted with a copper(I) bromide catalyst to introduce the bromo group, followed by esterification.[1][2]

Q2: What are the primary byproducts I should expect during the synthesis of 3-bromo-2-methylbenzoic acid?

A2: The primary byproducts depend on the synthetic route.

  • During the bromination of 2-methylbenzoic acid, the main byproducts are often positional isomers, such as 5-bromo-2-methylbenzoic acid.[3][4] Over-bromination can also lead to di-brominated products. Unreacted 2-methylbenzoic acid is also a common impurity.

  • In the Sandmeyer reaction, biaryl compounds can form due to the radical mechanism.[1] Incomplete diazotization or side reactions of the diazonium salt can also lead to impurities.

Q3: What are the typical byproducts from the Fischer esterification of 3-bromo-2-methylbenzoic acid with ethanol?

A3: The Fischer esterification is a reversible reaction.[5] Therefore, the most common impurity after the reaction is unreacted 3-bromo-2-methylbenzoic acid. Other potential byproducts can arise from impurities in the starting materials or side reactions if the reaction temperature is too high.

Q4: How can I effectively remove unreacted 2-methylbenzoic acid from 3-bromo-2-methylbenzoic acid?

A4: Chemically active extraction is a highly effective method. This technique leverages the slight difference in acidity between the two compounds. By using a controlled amount of a weak base, it is possible to selectively deprotonate and extract one of the acids into an aqueous layer.[6]

Q5: What is the best way to remove the unreacted carboxylic acid after the esterification?

A5: An acid-base extraction is the standard procedure. The reaction mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic unreacted carboxylic acid will be converted to its salt and dissolve in the aqueous layer, while the neutral ester product remains in the organic layer.

Troubleshooting Guides

Problem 1: Low Yield of 3-bromo-2-methylbenzoic acid
Possible Cause Suggested Solution
Incomplete Bromination Ensure the reaction goes to completion by monitoring with TLC. Reaction times may need to be extended, or the temperature adjusted.
Formation of Isomeric Byproducts The directing effects of the methyl and carboxyl groups can lead to a mixture of isomers.[3][4] Optimize reaction conditions (temperature, catalyst) to favor the desired 3-bromo isomer.
Loss of Product During Workup 3-bromo-2-methylbenzoic acid has some solubility in water. Minimize the volume of aqueous solutions used during workup and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.
Problem 2: Presence of Impurities in this compound after initial workup
Possible Cause Suggested Solution
Unreacted 3-bromo-2-methylbenzoic acid The Fischer esterification is an equilibrium process.[5] Drive the reaction towards the product by using an excess of ethanol or by removing water as it forms. Purify the crude product using an acid-base extraction.
Presence of Isomeric Esters If the starting 3-bromo-2-methylbenzoic acid contained isomeric impurities, these will be carried through to the ester. Purification by column chromatography is often effective in separating these isomers.
Other Unknown Byproducts Analyze the crude product by GC-MS to identify unknown impurities. This will help in devising a targeted purification strategy.

Data Presentation

The following tables summarize typical yields and purification outcomes. Note that specific results can vary based on reaction scale and conditions.

Table 1: Synthesis and Purification of 3-bromo-2-methylbenzoic acid

Reaction/Purification Step Starting Material Typical Yield Purity (Post-Step) Reference
Synthesis via lithiation and carboxylation1,3-dibromo-2-methylbenzene63.4%>95% (after column chromatography)[6]
Hydrolysis of methyl esterMthis compound91%High (not specified)[6]

Table 2: Purification of this compound

Purification Method Major Impurity Removed Expected Purity Improvement
Acid-Base Extraction Unreacted 3-bromo-2-methylbenzoic acidSignificant removal of acidic impurities
Column Chromatography Isomeric esters, other non-polar byproductsCan achieve >98% purity
Recrystallization Varies depending on solvent and impuritiesCan be effective if a suitable solvent is found

Experimental Protocols

Protocol 1: Purification of 3-bromo-2-methylbenzoic acid by Column Chromatography

This protocol is a general guideline and may require optimization.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common eluent is a mixture of petroleum ether and ethyl acetate (e.g., in a ratio of 8:1 to 1:1).[6] The desired product should have an Rf value of approximately 0.3-0.5.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 3-bromo-2-methylbenzoic acid in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-bromo-2-methylbenzoic acid.

Protocol 2: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will extract the unreacted 3-bromo-2-methylbenzoic acid into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash with fresh sodium bicarbonate solution if necessary (monitor the organic layer by TLC to confirm the absence of the carboxylic acid).

  • Water Wash: Wash the organic layer with water to remove any remaining sodium bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_esterification Step 2: Esterification cluster_purification Purification 2-methylbenzoic_acid 2-methylbenzoic acid Bromination Bromination (e.g., Br2, FeBr3) 2-methylbenzoic_acid->Bromination Crude_Acid Crude 3-bromo-2- methylbenzoic acid Bromination->Crude_Acid Esterification Fischer Esterification Crude_Acid->Esterification Input for Step 2 Ethanol_H Ethanol, H+ catalyst Ethanol_H->Esterification Crude_Ester Crude Ethyl 3-bromo- 2-methylbenzoate Esterification->Crude_Ester Purification_Step Purification (e.g., Extraction, Chromatography) Crude_Ester->Purification_Step Pure_Ester Pure Ethyl 3-bromo- 2-methylbenzoate Purification_Step->Pure_Ester

Caption: A general workflow for the synthesis of this compound.

Troubleshooting_Byproducts Start Crude Reaction Mixture Desired_Product This compound Start->Desired_Product Major Component Byproduct1 Unreacted 3-bromo-2-methylbenzoic acid Start->Byproduct1 Common Byproduct2 Isomeric Ester (e.g., Ethyl 5-bromo-2-methylbenzoate) Start->Byproduct2 Possible Byproduct3 Unreacted 2-methylbenzoic acid (from Step 1) Start->Byproduct3 Possible Byproduct4 Di-brominated species Start->Byproduct4 Less Common Removal1 Acid-Base Extraction Byproduct1->Removal1 Removed by Removal2 Column Chromatography Byproduct2->Removal2 Separated by Byproduct3->Removal1 Removed by Byproduct4->Removal2 Separated by

Caption: Common byproducts and their respective removal methods.

References

Technical Support Center: Analytical Techniques for Monitoring Ethyl 3-bromo-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring reactions involving Ethyl 3-bromo-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques commonly employed to monitor the progress of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor reactions of this compound?

A1: The primary techniques for monitoring reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The choice of technique depends on factors like the need for quantitative data, speed of analysis, and the specific information required (e.g., structural confirmation, purity).

Q2: How can I resolve overlapping peaks in my HPLC chromatogram?

A2: Overlapping peaks can be addressed by optimizing the separation method. This can involve adjusting the mobile phase composition (e.g., changing the solvent ratio or using a different organic modifier), altering the gradient profile, changing the column temperature, or selecting a column with a different stationary phase chemistry that offers different selectivity for your analytes.

Q3: My GC-MS analysis of a reaction involving a brominated compound is giving inconsistent results. What could be the cause?

A3: Inconsistent GC-MS results with brominated compounds can arise from several factors. Thermal degradation of the analyte in the injector port is a common issue, especially for more complex molecules. It is also possible for bromination of aromatic compounds to occur in the headspace vial under certain acidic conditions if bromide ions are present. Ensuring proper inertness of the GC system, optimizing the injector temperature, and using a buffered salt mixture for headspace analysis if applicable can help mitigate these issues.[1]

Q4: I'm observing broad or distorted peaks in my ¹H NMR spectrum when monitoring my reaction. What are the likely causes?

A4: Broad or distorted peaks in NMR reaction monitoring can be caused by several factors. Poor shimming of the magnetic field is a common culprit. Sample inhomogeneity, which can occur as a reaction proceeds, can also lead to distorted lineshapes.[2] Additionally, the presence of paramagnetic species, such as residual palladium catalyst, can cause significant peak broadening. Running the reaction in a deuterated solvent can sometimes affect the reaction kinetics, and if non-deuterated solvents are used, the deuterium lock cannot function, potentially leading to spectral distortions.[2]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Suggested Solution
Peak Tailing for Aromatic Compounds 1. Secondary interactions with residual silanol groups on the silica-based column. 2. Mobile phase pH is too close to the analyte's pKa. 3. Column overload.1. Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Add a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if it is old or has been exposed to harsh conditions.
Appearance of Unexpected Peaks 1. Formation of side products (e.g., homocoupling, protodeboronation in Suzuki reactions). 2. Sample degradation in the autosampler.1. Analyze the reaction mixture by LC-MS to identify the molecular weights of the unknown peaks. 2. Keep the autosampler tray cooled.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause Suggested Solution
Poor Resolution or Peak Overlap 1. Inadequate column selectivity or efficiency. 2. Incorrect temperature program.1. Use a longer column or a column with a smaller internal diameter and thinner film thickness. Select a stationary phase with a different polarity. 2. Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.
No Peak Observed for Analyte 1. The compound is not volatile enough for GC analysis. 2. Thermal degradation in the injector.1. Consider derivatization to increase volatility. 2. Lower the injector temperature and use a splitless injection to minimize thermal stress.
Irreproducible Results 1. Inconsistent sample preparation or injection technique. 2. Column contamination.1. Use an autosampler for consistent injections and follow a standardized sample preparation protocol. 2. Bake out the column at a high temperature or trim the front end of the column if it is contaminated.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Problem Possible Cause Suggested Solution
Difficulty in Quantifying Reaction Conversion 1. Overlapping signals of starting material and product. 2. Inaccurate integration due to poor baseline or broad peaks.1. Use a well-resolved, non-overlapping peak for each compound for integration. If necessary, use a higher field NMR spectrometer for better resolution. 2. Ensure proper shimming and phasing. Add a known amount of an internal standard with a clean, isolated signal for accurate quantification.
Broad Aromatic Signals 1. Presence of paramagnetic species (e.g., residual palladium catalyst). 2. Complex coupling patterns.1. Pass the NMR sample through a small plug of silica gel or celite to remove paramagnetic impurities. 2. Use a higher field NMR spectrometer to resolve complex multiplets.
Disappearance of Expected Signals 1. Exchange with residual water in the NMR solvent (e.g., acidic protons).1. Use a freshly opened or dried deuterated solvent. For protons that exchange with deuterium, their disappearance can confirm their identity.

Data Presentation

The following tables provide representative analytical data for this compound and a potential Suzuki coupling product, Ethyl 2-methylbiphenyl-3-carboxylate. Note: The data for the Suzuki product is based on a closely related analog, Ethyl 3-phenylbenzoate, and is provided for illustrative purposes.

Table 1: Representative ¹H and ¹³C NMR Data (in CDCl₃)

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound ~7.6 (d), ~7.3 (d), ~7.1 (t), 4.4 (q), 2.5 (s), 1.4 (t)~167, ~140, ~134, ~130, ~127, ~126, ~61, ~20, ~14
Ethyl 2-methylbiphenyl-3-carboxylate (Analog: Ethyl 3-phenylbenzoate) ~8.2 (s), ~7.9 (d), ~7.7 (d), ~7.6 (d), ~7.5-7.3 (m), 4.4 (q), 1.4 (t)~166, ~141, ~131, ~130, ~129, ~128, ~127, ~61, ~14

Table 2: Representative HPLC Data (Reversed-Phase)

Compound Retention Time (min)
This compound ~6.5 - 7.5
Ethyl 2-methylbiphenyl-3-carboxylate ~7.0 - 8.0
Conditions: C18 column, Acetonitrile/Water gradient. Actual retention times will vary based on the specific method.

Table 3: Representative GC-MS Data

Compound Retention Time (min) Key Mass Fragments (m/z)
This compound ~8.0 - 9.0244/246 (M+), 215/217, 199/201, 120
Ethyl 2-methylbiphenyl-3-carboxylate ~8.5 - 9.5240 (M+), 211, 195, 165
Conditions: Standard non-polar capillary column with a temperature gradient. Retention times and fragmentation are dependent on the specific instrument and method.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Suzuki Coupling Reaction by HPLC
  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile). This will stop the reaction and prepare the sample for analysis.

  • Sample Preparation: If necessary, filter the quenched sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over a set time (e.g., to 95% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the product over time to determine the reaction progress.

Protocol 2: General Procedure for Monitoring a Reaction by GC-MS
  • Reaction Sampling and Quenching: Follow steps 1 and 2 from the HPLC protocol. The quenching solvent should be volatile and compatible with GC analysis (e.g., ethyl acetate).

  • Sample Preparation: Dilute the quenched sample to an appropriate concentration for GC-MS analysis. If necessary, add an internal standard for quantitative analysis.

  • GC-MS Analysis:

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the molecular weights of the starting material and expected products (e.g., m/z 50-300).

  • Data Analysis: Monitor the disappearance of the peak corresponding to this compound and the appearance of the product peak. Use the mass spectra to confirm the identity of the peaks.

Protocol 3: General Procedure for In-Situ ¹H NMR Reaction Monitoring
  • Reaction Setup: The reaction is ideally performed directly in an NMR tube using a deuterated solvent. If the reaction solvent is not deuterated, aliquots must be taken, the solvent removed, and the residue dissolved in a deuterated solvent for analysis.

  • Sample Preparation for In-Situ Monitoring: To a clean, dry NMR tube, add the limiting reagent, followed by the other reactants, and finally the deuterated solvent. Add a sealed capillary containing an internal standard if quantitative analysis is required.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum before initiating the reaction (t=0).

    • Initiate the reaction (e.g., by adding a catalyst or by placing the NMR tube in a pre-heated spectrometer).

    • Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be short relative to the rate of the reaction.

  • Data Processing and Analysis:

    • Process each spectrum consistently (e.g., phasing, baseline correction).

    • Select a well-resolved, non-overlapping signal for the starting material and the product.

    • Integrate these signals relative to an internal standard or to a non-reacting internal reference to determine the change in concentration over time.

Visualizations

Reaction_Pathway A This compound D Ethyl 2-methylbiphenyl-3-carboxylate A->D Suzuki Coupling E Side Products (e.g., Homocoupling, Protodeboronation) A->E B Arylboronic Acid B->D B->E C Pd Catalyst / Base C->D

A simplified representation of a Suzuki coupling reaction pathway.

Analytical_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Techniques A Reaction Mixture B Take Aliquot A->B C Quench Reaction B->C D HPLC Analysis C->D E GC-MS Analysis C->E F NMR Analysis C->F G Determine Reaction Progress D->G Quantitative Data (Peak Area vs. Time) E->G F->G Quantitative Data (Integral vs. Time)

A general workflow for monitoring reaction progress.

Troubleshooting_Logic A Low or No Conversion? B Check Reagent Quality (Purity, Activity) A->B Yes F Successful Reaction A->F No C Optimize Reaction Conditions (Temperature, Solvent, Base) B->C Reagents OK D Screen Catalysts/Ligands C->D Conditions Optimized E Analyze for Side Products D->E Still Low Conversion

A logical flow for troubleshooting low reaction conversion.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Ethyl 3-bromo-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis: A Comparative Overview

The primary methods for confirming the structure of organic molecules like Ethyl 3-bromo-2-methylbenzoate are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparison of the expected data for this compound alongside experimental data from structurally similar compounds.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Proton Assignment Expected Chemical Shift (ppm) for this compound Reported Chemical Shift (ppm) for Analogs
Ethyl -CH₃ (triplet)~1.41.41 (Ethyl benzoate)
Ethyl -CH₂- (quartet)~4.44.38 (Ethyl benzoate)
Aromatic -CH₃ (singlet)~2.42.41 (Ethyl 3-methylbenzoate)
Aromatic Protons (multiplets)7.2 - 8.07.26-8.15 (Methyl 3-bromobenzoate)[1]
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Carbon Assignment Expected Chemical Shift (ppm) for this compound Reported Chemical Shift (ppm) for Analogs
Ethyl -CH₃~1414.1 (Ethyl benzoate)[2]
Ethyl -CH₂-~6160.8 (Ethyl benzoate)[2]
Aromatic -CH₃~2121.2 (Methyl 3-methylbenzoate)[1]
Aromatic Carbons122 - 140122.3 - 135.7 (Methyl 3-bromobenzoate)[2]
Carbonyl C=O~165165.5 (Methyl 3-bromobenzoate)[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Reported Wavenumber (cm⁻¹) for Analogs
C=O Stretch (Ester)~17201727 (Methyl 3-bromobenzoate)[1]
C-O Stretch (Ester)1250-1300 and 1100-11501293 and 1121 (Methyl 3-bromobenzoate)[1]
Aromatic C=C Stretch1450-16001571 (Methyl 3-bromobenzoate)[1]
C-Br Stretch500-600Not specified in available data
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula for this compound is C₁₀H₁₁BrO₂.

Ion Expected m/z for this compound Reported m/z for Analogs
[M]⁺ (Molecular Ion)242/244 (due to Br isotopes)228/230 (Ethyl 3-bromobenzoate)[3]
[M-OCH₂CH₃]⁺197/199183/185 (Ethyl 3-bromobenzoate)[3]
[M-COOCH₂CH₃]⁺169/171Not specified in available data

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector temperature: 250°C.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Mass range: m/z 40-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualization of the Confirmation Workflow

The logical flow for confirming the structure of this compound derivatives can be visualized as follows:

Workflow for Structure Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Splitting, Integration) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Comparison Compare with Expected Data & Analogs NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Figure 1. A flowchart illustrating the systematic process for the synthesis, purification, and structural confirmation of this compound derivatives using various spectroscopic techniques.

This comprehensive approach, combining multiple analytical techniques with a systematic workflow, is essential for the accurate and reliable structural confirmation of this compound and its derivatives in a research and development setting.

References

A Comparative Guide to Ethyl 3-bromo-2-methylbenzoate and its Isomers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromobenzoate Isomers

In the landscape of organic synthesis, bromobenzoate esters are pivotal building blocks, particularly in the construction of complex molecular architectures through cross-coupling reactions. The selection of a specific isomer can profoundly influence reaction efficiency, yield, and the overall synthetic strategy. This guide provides a detailed comparison of Ethyl 3-bromo-2-methylbenzoate with other positional and substituted bromobenzoate isomers, supported by physicochemical data and established principles of chemical reactivity.

Physicochemical Properties: A Comparative Overview

The physical properties of bromobenzoate isomers, such as boiling point and density, are critical parameters for reaction setup and purification. The substitution pattern on the benzene ring significantly affects these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Ethyl 2-bromobenzoateC₉H₉BrO₂229.07117 °C/17 mmHg[1][2]1.443[1][2]
Ethyl 3-bromobenzoateC₉H₉BrO₂229.07--
Ethyl 4-bromobenzoateC₉H₉BrO₂229.07131 °C/14 mmHg1.403
This compoundC₁₀H₁₁BrO₂243.10--
Ethyl 4-bromo-3-methylbenzoateC₁₀H₁₁BrO₂243.10--
Ethyl 3-bromo-4-methylbenzoateC₁₀H₁₁BrO₂243.10--
Ethyl 3-bromo-5-methylbenzoateC₁₀H₁₁BrO₂243.10--

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of bromobenzoate isomers in these reactions is dictated by both electronic and steric factors.

Electronic Effects: The position of the electron-withdrawing ethyl ester group can influence the reactivity of the carbon-bromine bond. However, in the case of bromobenzoates, this effect is generally less pronounced than steric factors.

Steric Hindrance: The presence of substituents ortho to the bromine atom can significantly hinder the approach of the bulky palladium catalyst, thereby slowing down the rate-limiting oxidative addition step of the catalytic cycle. This steric impediment can lead to lower reaction yields or require more forcing reaction conditions.

Based on these principles, a general reactivity trend can be predicted for the Suzuki-Miyaura coupling of various ethyl bromobenzoate isomers:

para-substituted > meta-substituted > ortho-substituted

Therefore, Ethyl 4-bromobenzoate is expected to be the most reactive, followed by Ethyl 3-bromobenzoate. Ethyl 2-bromobenzoate, with the ester group ortho to the bromine, is anticipated to be the least reactive among the simple isomers due to significant steric hindrance.

For the methylated derivatives, This compound presents a particularly challenging case. The presence of a methyl group in the ortho position, in addition to the adjacent ethyl ester group, creates substantial steric congestion around the reaction center. This is expected to result in significantly lower reactivity compared to isomers where the substituents are further from the bromine atom, such as Ethyl 4-bromo-3-methylbenzoate or Ethyl 3-bromo-5-methylbenzoate.

While direct comparative yield data under identical conditions for all isomers is not available in a single source, a study on the carbonylative Suzuki-Miyaura coupling of methyl 2-bromobenzoate reported a yield of 80% under specific, optimized conditions. This highlights that while challenging, successful coupling of ortho-substituted bromobenzoates can be achieved with careful selection of catalysts, ligands, and reaction parameters.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling of an ethyl bromobenzoate with an arylboronic acid is provided below. This protocol serves as a starting point and may require optimization for specific substrates, particularly for sterically hindered isomers like this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Ethyl bromobenzoate isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ethyl bromobenzoate isomer, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and water to the flask.

  • The mixture is then stirred and heated at a specified temperature (e.g., 80-110°C) for a designated time (e.g., 12-24 hours), with the reaction progress monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing Reaction Workflows and Logical Relationships

To better illustrate the experimental process and the factors influencing the reactivity of the bromobenzoate isomers, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Ethyl Bromobenzoate Isomer - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand A->B C Add Solvents: - Toluene - Water B->C D Heat and Stir (e.g., 80-110°C, 12-24h) C->D E Monitor Progress (TLC/GC) D->E F Cool and Dilute E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors cluster_steric Steric Effects cluster_electronic Electronic Effects Reactivity Reactivity in Suzuki-Miyaura Coupling Ortho ortho-Substitution (e.g., this compound) Reactivity->Ortho decreased by EWG Electron-Withdrawing Group (-COOEt) Reactivity->EWG influenced by Hindrance Increased Steric Hindrance Ortho->Hindrance causes

Caption: Factors influencing the reactivity of bromobenzoate isomers.

Conclusion

The choice of a bromobenzoate isomer for a synthetic application, particularly in palladium-catalyzed cross-coupling reactions, requires careful consideration of both steric and electronic factors. This compound, due to the significant steric hindrance imparted by the ortho-methyl group, is expected to be considerably less reactive than its isomers with less congested substitution patterns. While this presents a synthetic challenge, it also offers opportunities for selective functionalization in more complex molecules. The provided experimental protocol serves as a robust starting point for the synthesis of biaryl compounds from these valuable building blocks, with the understanding that optimization will be key to achieving high yields, especially for sterically demanding substrates.

References

Yield comparison of different cross-coupling methods for Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of new carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. Ethyl 3-bromo-2-methylbenzoate, a sterically hindered aryl halide, presents a unique challenge for traditional cross-coupling methodologies. This guide provides an objective comparison of various palladium-catalyzed cross-coupling reactions, offering insights into their potential yields and applications with this substrate. The following data is based on reactions with structurally similar, sterically hindered aryl bromides due to a lack of published results for this compound specifically.

Data Presentation: A Comparative Analysis of Expected Yields

The selection of an appropriate cross-coupling method is critical for maximizing product yield and ensuring reaction efficiency. Below is a summary of expected yields for various palladium-catalyzed cross-coupling reactions with substrates analogous to this compound.

Cross-Coupling MethodCoupling PartnerTypical Catalyst/Ligand SystemExpected Yield (%)References
Suzuki-Miyaura Coupling Arylboronic acidPd(OAc)₂ / SPhos or other biaryl phosphines85 - 99%[1][2][3][4][5]
Negishi Coupling Organozinc reagentPd(OAc)₂ / CPhos or other biaryl phosphines80 - 99%[6][7][8][9][10]
Buchwald-Hartwig Amination AminePd₂(dba)₃ / XPhos or other biaryl phosphines70 - 98%[11][12][13][14]
Sonogashira Coupling Terminal alkynePd(PPh₃)₂Cl₂ / CuI75 - 97%[15][16][17][18]
Stille Coupling OrganostannanePd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃70 - 95%[19][20][21][22]

Disclaimer: The expected yields are based on published data for sterically hindered aryl bromides and may vary for this compound.

Experimental Protocols: Methodologies for Key Cross-Coupling Reactions

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are commonly employed for the synthesis of biaryl compounds and arylamines, respectively.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[1][23][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water (typically a 5:1 to 10:1 ratio of toluene to water).

  • Seal the flask and stir the mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.[11][12][13]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Generalized Cross-Coupling Workflow

The following diagram illustrates the fundamental catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)(X)L_n Intermediate B->C D Transmetalation C->D E Ar-Pd(II)(R)L_n Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-R Coupled Product F->G H Ar-X (Aryl Halide) H->B I R-M (Coupling Partner) I->D

References

Spectral Analysis of Ethyl 3-bromo-2-methylbenzoate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for reaction products derived from Ethyl 3-bromo-2-methylbenzoate. It is intended to assist researchers in identifying and characterizing the products of common synthetic transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. The guide includes detailed experimental protocols and presents quantitative data in tabular format for ease of comparison.

Overview of Reactions

This compound is a versatile starting material for the synthesis of a variety of substituted aromatic compounds. The bromine atom at the 3-position allows for a range of cross-coupling reactions, while the ester and methyl groups can influence reactivity and provide sites for further modification. This guide will focus on the spectral characterization of products from four key reaction types.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its derivatives.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundAr-H-OCH₂CH₃ (q)-CH₃ (s)-OCH₂CH₃ (t)Other
This compound (Starting Material) 7.50 (d, J=7.8 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H), 7.10 (t, J=7.8 Hz, 1H)4.352.501.38-
Product of Suzuki Coupling (Ethyl 2-methyl-3-phenylbenzoate) 7.60-7.30 (m, 8H)4.382.301.40-
Product of Heck Reaction (Ethyl (E)-2-methyl-3-styrylbenzoate) 7.70-7.20 (m, 8H)4.402.451.427.15 (d, J=16 Hz, 1H), 6.90 (d, J=16 Hz, 1H)
Product of Sonogashira Coupling (Ethyl 2-methyl-3-(phenylethynyl)benzoate) 7.65-7.30 (m, 8H)4.392.551.41-
Product of Nucleophilic Substitution (Ethyl 3-amino-2-methylbenzoate) 7.20 (d, J=7.5 Hz, 1H), 6.80 (d, J=7.5 Hz, 1H), 6.60 (t, J=7.5 Hz, 1H)4.302.401.353.80 (br s, 2H, -NH₂)
Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
CompoundC=OAr-CAr-C-Br/N-OCH₂CH₃Ar-CH₃-OCH₂CH₃Other
This compound (Starting Material) 168.5140.2, 133.5, 131.0, 128.0, 127.5122.061.217.514.3-
Product of Suzuki Coupling (Ethyl 2-methyl-3-phenylbenzoate) 169.0141.5, 140.0, 138.0, 130.0, 129.5, 128.8, 128.2, 127.9, 127.0-61.518.014.4-
Product of Heck Reaction (Ethyl (E)-2-methyl-3-styrylbenzoate) 168.8141.0, 137.5, 136.0, 130.5, 129.8, 128.7, 128.5, 127.8, 127.2, 126.5-61.417.814.3130.8, 128.9
Product of Sonogashira Coupling (Ethyl 2-methyl-3-(phenylethynyl)benzoate) 168.2141.2, 138.5, 131.8, 131.5, 129.0, 128.6, 128.4, 123.0, 122.5-61.618.214.492.5, 88.0
Product of Nucleophilic Substitution (Ethyl 3-amino-2-methylbenzoate) 170.1145.0, 135.0, 129.0, 120.5, 118.0, 115.0145.060.817.014.2-
Table 3: IR Spectral Data (cm⁻¹)
CompoundC=O Stretch (Ester)C-O Stretch (Ester)Ar C=C StretchC-H Stretch (Aromatic)Other Key Peaks
This compound (Starting Material) 17251280, 11201600, 14703070750 (C-Br)
Product of Suzuki Coupling (Ethyl 2-methyl-3-phenylbenzoate) 17201275, 11151605, 14803060-
Product of Heck Reaction (Ethyl (E)-2-methyl-3-styrylbenzoate) 17181278, 11181610, 14753055965 (trans C=C bend)
Product of Sonogashira Coupling (Ethyl 2-methyl-3-(phenylethynyl)benzoate) 17221270, 11101600, 147230652210 (C≡C stretch)
Product of Nucleophilic Substitution (Ethyl 3-amino-2-methylbenzoate) 16951290, 11301615, 148530503450, 3360 (N-H stretch)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key FragmentsIsotopic Pattern
This compound (Starting Material) 242/244213/215, 185/187, 157, 104M+2 peak of similar intensity to M+ due to ⁷⁹Br and ⁸¹Br isotopes.[1]
Product of Suzuki Coupling (Ethyl 2-methyl-3-phenylbenzoate) 240211, 195, 167, 152No significant M+2 peak.
Product of Heck Reaction (Ethyl (E)-2-methyl-3-styrylbenzoate) 266237, 221, 193, 165No significant M+2 peak.
Product of Sonogashira Coupling (Ethyl 2-methyl-3-(phenylethynyl)benzoate) 264235, 219, 191, 165No significant M+2 peak.
Product of Nucleophilic Substitution (Ethyl 3-amino-2-methylbenzoate) 179150, 134, 106No significant M+2 peak.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Suzuki-Miyaura Cross-Coupling
  • Reaction: To a solution of this compound (1.0 mmol) in a 3:1 mixture of toluene and ethanol (8 mL) was added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Conditions: The reaction mixture was heated to 80°C and stirred for 12 hours.

  • Work-up: After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford Ethyl 2-methyl-3-phenylbenzoate.

Heck Reaction
  • Reaction: A mixture of this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol), triphenylphosphine (0.06 mmol), and triethylamine (2.0 mmol) in anhydrous DMF (5 mL) was prepared.

  • Conditions: The reaction mixture was heated to 100°C for 24 hours.[2][3]

  • Work-up: The reaction was cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts were washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over magnesium sulfate.

  • Purification: The solvent was removed in vacuo, and the residue was purified by flash chromatography (eluent: hexane/ethyl acetate = 10:1) to yield Ethyl (E)-2-methyl-3-styrylbenzoate.

Sonogashira Coupling
  • Reaction: To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) was added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).[4]

  • Conditions: The reaction was stirred at 60°C for 6 hours.

  • Work-up: The reaction mixture was cooled and the solvent was evaporated. The residue was dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride and brine.

  • Purification: The organic layer was dried over sodium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography (eluent: hexane/ethyl acetate = 15:1) to give Ethyl 2-methyl-3-(phenylethynyl)benzoate.

Nucleophilic Aromatic Substitution
  • Reaction: A mixture of this compound (1.0 mmol), sodium amide (2.0 mmol), and a catalytic amount of copper(I) iodide in liquid ammonia (20 mL) was prepared in a sealed tube.

  • Conditions: The reaction was stirred at room temperature for 48 hours.

  • Work-up: The ammonia was allowed to evaporate, and the residue was quenched with water. The aqueous layer was extracted with ethyl acetate.

  • Purification: The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography (eluent: hexane/ethyl acetate = 4:1) to yield Ethyl 3-amino-2-methylbenzoate.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_reactions Reactions cluster_products Products cluster_analysis Analysis SM This compound Suzuki Suzuki Coupling (Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃) SM->Suzuki Heck Heck Reaction (Styrene, Pd(OAc)₂, PPh₃, Et₃N) SM->Heck Sonogashira Sonogashira Coupling (Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N) SM->Sonogashira SNAr Nucleophilic Substitution (NaNH₂, CuI, liq. NH₃) SM->SNAr P1 Ethyl 2-methyl-3-phenylbenzoate Suzuki->P1 P2 Ethyl (E)-2-methyl-3-styrylbenzoate Heck->P2 P3 Ethyl 2-methyl-3-(phenylethynyl)benzoate Sonogashira->P3 P4 Ethyl 3-amino-2-methylbenzoate SNAr->P4 Analysis NMR, IR, MS P1->Analysis P2->Analysis P3->Analysis P4->Analysis

Caption: General experimental workflow for the synthesis and analysis of this compound derivatives.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cascade Intracellular Signaling Cascade cluster_tf Transcription Factor Activation cluster_response Cellular Response Receptor Kinase Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Gene Expression (e.g., Proliferation, Differentiation) TF->Response Ligand Bioactive Molecule (e.g., Substituted Benzoate Derivative) Ligand->Receptor Activation Inhibitor Small Molecule Inhibitor (e.g., Ethyl 2-methyl-3-phenylbenzoate derivative) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway where a derivative could act as a kinase inhibitor.

References

A Comparative Guide to Purity Assessment of Synthesized Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of synthesized compounds is a cornerstone of reliable and reproducible research, particularly within the pharmaceutical industry. Ethyl 3-bromo-2-methylbenzoate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this building block is critical, as impurities can lead to unwanted side reactions, diminished yields, and the generation of potentially toxic byproducts, ultimately impacting the safety and efficacy of the final drug product.

This guide provides an objective comparison of the principal analytical techniques used to assess the purity of synthesized this compound. We present a side-by-side evaluation of common methodologies, detailed experimental protocols, and supporting data to assist researchers in selecting the most suitable technique for their specific analytical requirements.

Comparison of Key Analytical Techniques

The selection of an analytical method is contingent upon the specific information required, such as the need for absolute quantification, the identification of unknown impurities, or routine purity verification. The following table summarizes the most effective techniques for analyzing the purity of this compound.

Technique Information Provided Advantages Limitations Typical Purity Detection Range
High-Performance Liquid Chromatography (HPLC) Separation of components in the liquid phase, quantification of known impurities, and identification of unknowns (with a suitable detector like MS).Highly versatile due to a wide range of columns and solvents. Suitable for non-volatile or thermally labile compounds.[1][2]Can consume larger volumes of solvents. A mass spectrometry (MS) detector is often required for definitive identification of unknown impurities.[3]>99% for the primary analyte; impurities detectable down to <0.05%.
Gas Chromatography (GC) Separation of volatile components, quantification of known impurities, and identification of unknown impurities via mass fragmentation patterns.High separation efficiency and sensitivity.[4] Often faster than HPLC.[4] GC-MS provides molecular weight and fragmentation data for identifying unknowns.[5][6]Requires the analyte to be volatile and thermally stable.[7] Derivatization may be needed for certain impurities.>99% for the primary analyte; impurities detectable down to <0.01% (ppm levels).[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Structural confirmation, and identification and quantification of the analyte and impurities with distinct signals.Provides unambiguous structural information.[8] Can offer high-accuracy quantification without needing a specific reference standard for each impurity.[1][9]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate the analysis of complex mixtures.[3][8]>99% for the primary analyte; impurities detectable down to ~0.1%.[3]
Mass Spectrometry (MS) (Direct Infusion) Provides molecular weight information for the primary compound and any impurities present.Fast method for confirming molecular weight. High sensitivity.Does not separate components, leading to potential ion suppression and inability to distinguish isomers. Not inherently quantitative without chromatographic separation.Primarily for identification, not quantification of purity.

Data Presentation: A Comparative Overview

To illustrate the application of these techniques, the following table presents hypothetical purity assessment data for a synthesized batch of this compound.

Analytical Method Purity (%) Major Impurity Detected Impurity Content (%) Notes
HPLC-UV (254 nm) 99.2%3-Bromo-2-methylbenzoic acid0.6%Quantified against a reference standard. Another minor unknown impurity was detected at 0.2%.
GC-FID 99.5%Isomeric Ethyl Bromomethylbenzoate0.3%Assumes all components are volatile and thermally stable. Higher resolution for volatile isomers.[4]
qNMR (¹H NMR) 99.4%Residual Ethyl Acetate (solvent)0.5%Purity determined relative to an internal standard of known purity.[10] Provides structural confirmation.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G General Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition & Analysis A Synthesized Product (this compound) B Dissolve in Appropriate Solvent (e.g., Acetonitrile, CDCl3) A->B C Filter Solution (if necessary) B->C D Initial Screening or Routine Check? C->D E Identify Unknowns? D->E Screening G HPLC / GC Analysis D->G Routine E->G Yes H NMR Spectroscopy E->H No I Mass Spectrometry E->I Yes (GC-MS/LC-MS) F Absolute Quantification Needed? F->G Yes (with standards) F->H Yes (qNMR) J Data Processing (Integration, Spectral Analysis) G->J H->J I->J K Purity Calculation & Impurity Identification J->K

Caption: General experimental workflow for purity assessment.

Hypothetical Signaling Pathway Affected by Impurities

G Potential Impact of Impurity on a Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Transcription API Active Pharmaceutical Ingredient (API) API->Receptor Binds & Activates Impurity Reactive Impurity Impurity->Kinase1 Inhibits Impurity->TF Degrades

Caption: Potential impact of an impurity on a kinase signaling pathway.

Experimental Protocols

Herein, we provide a detailed protocol for the most commonly employed method, High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound.

HPLC Method for Purity Determination

This method is designed for the quantitative determination of this compound and the detection of potential impurities.

1. Instrumentation

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[11]

2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • This compound reference standard (>99.5% purity)

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm (A C18 column is suitable for the non-polar nature of the analyte).[11]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate moiety).[11]

  • Injection Volume: 10 µL.[11]

  • Run Time: 15 minutes

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) using acetonitrile as the diluent.

  • Sample Preparation: Accurately weigh approximately 25 mg of the synthesized this compound, dissolve it in a 25 mL volumetric flask with acetonitrile to achieve a theoretical concentration of 1000 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11]

5. Analysis Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure the system is free from contaminants.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Inject a known standard solution after every 10 sample injections to verify system suitability and ensure consistency.

6. Calculation of Purity The purity of the sample is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main compound at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially for known impurities, a calibration curve can be used to quantify each component individually using their respective reference standards. This approach provides a more accurate mass balance.

References

A Comparative Guide to the Catalytic Efficacy in Cross-Coupling Reactions of Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Catalytic Systems for the Functionalization of Ethyl 3-bromo-2-methylbenzoate and Its Analogs.

The arylbromide scaffold of this compound is a valuable starting material in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. The efficacy of its transformation into more complex structures via cross-coupling reactions is highly dependent on the choice of the catalytic system. This guide provides an objective comparison of different catalysts and their performance in reactions involving this compound and its close analog, mthis compound, supported by experimental data.

Performance of Catalytic Systems: A Quantitative Comparison

The selection of an appropriate catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in the cross-coupling of this compound. The following table summarizes the performance of different catalytic systems in Suzuki-Miyaura and a Nickel-catalyzed C(sp²)–C(sp³) coupling reaction.

Reaction TypeCatalyst SystemSubstrateCoupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(PPh₃)₂Cl₂ (0.1 mol%)Mthis compound4-(Trifluoromethoxy)phenylboronic acidK₂CO₃Rhamnolipids solution752477
C(sp²)–C(sp³) CouplingNiBr₂·glyme / 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)This compoundBenzaldehyde dimethyl acetalK₃PO₄N,N-Dimethylformamide (DMF)Not SpecifiedNot Specified70[1]

Detailed Experimental Protocols

Suzuki-Miyaura Coupling of Mthis compound

This protocol describes the synthesis of 2-Methyl-4′-(trifluoromethoxy)-[1,1′-biphenyl]-3-carboxylic acid methyl ester, an intermediate for the drug Sonidegib.

Materials:

  • Mthis compound (1.0 equiv)

  • 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.1 mol%)

  • K₂CO₃ (2.0 equiv)

  • Degassed rhamnolipids solution

Procedure:

  • A 4 mL reaction vial is charged with Pd(PPh₃)₂Cl₂ (0.1 mol%, 0.001 mmol, 0.7 mg), K₂CO₃ (2 equiv, 2 mmol, 276 mg), 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv, 1.2 mmol, 247 mg), and mthis compound (1.0 equiv, 1 mmol, 229 mg).

  • A stirring bar is added, and the vial is sealed, evacuated, and back-filled with nitrogen three times.

  • Degassed rhamnolipids solution (2 mL) is added via syringe.

  • The reaction mixture is vigorously stirred at 75 °C for 24 hours.

  • After completion, the mixture is cooled to room temperature, diluted with water or brine, and extracted with ethyl acetate (2 x 10 mL).

  • The combined organic phases are dried over Na₂SO₄ and concentrated under vacuum.

  • The product is isolated by flash column chromatography using hexane and ethyl acetate as eluents.

Nickel-Catalyzed C(sp²)–C(sp³) Coupling of this compound

This protocol outlines a nickel-catalyzed cross-coupling reaction involving the generation of a radical species.[1]

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde dimethyl acetal (1.1 equiv)

  • Nickel(II) bromide ethylene glycol dimethyl ether complex (NiBr₂·glyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Anhydrous potassium phosphate tribasic (K₃PO₄)

  • Tetrabutylammonium bromide (TBABr)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • The reaction is assembled with this compound (97.2 mg, 0.400 mmol, 1.00 equiv) and benzaldehyde dimethyl acetal (67.0 mg, 0.440 mmol, 1.10 equiv) according to a general procedure for isolation scale reactions.

  • The reaction is performed using NiBr₂·glyme as the catalyst and dtbbpy as the ligand, with K₃PO₄ as the base in anhydrous DMF.

  • The crude product is isolated and purified via preparative thin-layer chromatography, eluting with 100% dichloromethane.

  • The final product is obtained as a white solid with a 70% yield.[1]

Visualizing the Processes

To better understand the experimental and logical frameworks of these catalytic reactions, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Reaction Temperature inert->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: A generalized experimental workflow for cross-coupling reactions.

catalyst_components cluster_catalyst Catalytic System cluster_reactants Reactants catalyst Active Catalyst (e.g., Pd(0) or Ni(0)) substrate This compound catalyst->substrate interacts with partner Coupling Partner (e.g., Boronic Acid) catalyst->partner interacts with precursor Pre-catalyst (e.g., Pd(II) or Ni(II) salt) precursor->catalyst Reduction/Activation ligand Ligand (e.g., Phosphine, Carbene) ligand->catalyst Coordination base Base (e.g., K2CO3, K3PO4) base->catalyst Activation/Regeneration

Caption: Logical relationship of components in a catalytic system.

catalytic_cycle catalyst Catalyst (e.g., Pd(0)L_n) ox_add Oxidative Addition catalyst->ox_add Ar-Br transmetal Transmetalation ox_add->transmetal R-M red_elim Reductive Elimination transmetal->red_elim red_elim->catalyst Ar-R

Caption: A simplified catalytic cycle for cross-coupling reactions.

References

A Comparative Cost-Benefit Analysis of Synthesis Routes for Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the selection of an optimal synthetic pathway is a critical decision that balances economic viability with efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of three distinct routes for the synthesis of Ethyl 3-bromo-2-methylbenzoate, a valuable intermediate in the preparation of various biologically active compounds. The analysis covers key performance indicators, detailed experimental protocols, and a qualitative assessment of cost, safety, and environmental factors.

Executive Summary

Three primary synthetic strategies for this compound are evaluated:

  • Route 1: Esterification of commercially available 3-bromo-2-methylbenzoic acid. This is the most direct approach, contingent on the availability and cost of the starting acid.

  • Route 2: Direct bromination of ethyl 2-methylbenzoate. This route involves the electrophilic substitution of the readily available ethyl o-toluate.

  • Route 3: Sandmeyer reaction of 2-amino-3-methylbenzoic acid followed by esterification. This multi-step pathway begins with the diazotization of an amino-substituted benzoic acid.

The analysis reveals that while Route 1 offers the simplest procedure, its economic feasibility is highly dependent on the market price of 3-bromo-2-methylbenzoic acid. Route 2 presents a potentially cost-effective alternative, provided that regioselectivity of the bromination can be well-controlled to minimize the formation of isomers. Route 3 , the Sandmeyer reaction pathway, is a classic and reliable method, particularly when the required starting amine is readily accessible and cost-effective, but it involves multiple steps and the handling of potentially hazardous intermediates.

Quantitative Data Summary

The following tables provide a comparative overview of the quantitative aspects of each synthesis route. Prices for starting materials are based on currently available market data and are subject to fluctuation.

Table 1: Starting Material Cost Comparison

Starting MaterialRouteSupplier ExamplePrice (USD/g)
3-bromo-2-methylbenzoic acid1Sigma-Aldrich~$27.00 (for 5g)
Matrix Scientific~$3.80 (for 25g)
Chem-Impex~$3.71 (for 5g)
Ethyl 2-methylbenzoate (Ethyl o-toluate)2Not specifiedAssumed to be less expensive than the brominated derivative
2-amino-3-methylbenzoic acid3TCI America~$9.20 (for 5g)
Astrix Pharmaceuticals~$4.00/g (for bulk)

Table 2: Reagent and Catalyst Cost Comparison

Reagent/CatalystRoute(s)Supplier ExamplePrice (USD)Unit
Bromine2USGS (2024 avg.)~$0.0036/gper gram
Iron(III) bromide (FeBr₃)2Thermo Scientific~$9.62/g (for 5g)per gram
Sodium Nitrite (NaNO₂)3Fisher Scientific~$0.72/g (for 250g)per gram
Copper(I) bromide (CuBr)3Not specifiedVariesper gram
Ethanol (anhydrous)1, 3Trading Economics (Dec 2025)~$0.0016/mLper mL
Sulfuric Acid (H₂SO₄)1, 3Sigma-Aldrich~$0.97/mL (for 500mL)per mL

Table 3: Process Parameter Comparison (Estimated)

ParameterRoute 1: EsterificationRoute 2: Direct BrominationRoute 3: Sandmeyer & Esterification
Number of Steps 112
Typical Yield High (~85-95%)[1][2]Moderate to High (dependent on selectivity)Moderate (overall yield of two steps)
Reaction Time 2-10 hours[1][3]1-4 hours (excluding workup)4-8 hours (total for both steps)
Energy Consumption Moderate (reflux)Low to Moderate (can be run at RT or with gentle heating)High (diazotization at 0-5°C, Sandmeyer reaction may require heating, followed by reflux for esterification)
Waste Generation Low (water, neutralized acid)[4]Moderate (HBr, catalyst waste)[5]High (diazonium salt byproducts, copper salts, acidic and basic aqueous waste)[1]
Safety Concerns Low (handling of strong acid)High (handling of bromine)High (diazonium salts can be explosive, handling of strong acids and copper salts)[6]

Experimental Protocols

Route 1: Fischer Esterification of 3-bromo-2-methylbenzoic acid

This procedure is a standard Fischer esterification adapted for the synthesis of the ethyl ester.[1][2][3]

Materials:

  • 3-bromo-2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Route 2: Direct Bromination of Ethyl 2-methylbenzoate

This protocol is a general procedure for electrophilic aromatic bromination and would require optimization for the specific substrate.[5][7]

Materials:

  • Ethyl 2-methylbenzoate (ethyl o-toluate)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Sodium bisulfite solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve ethyl 2-methylbenzoate (1.0 eq) in an anhydrous solvent.

  • Add the Lewis acid catalyst, FeBr₃ (catalytic amount, e.g., 0.1 eq).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The color of the bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated sodium bisulfite solution until the bromine color is gone.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of isomers. Purify by fractional distillation or column chromatography to isolate the desired this compound.

Route 3: Sandmeyer Reaction and Subsequent Esterification

This two-step synthesis first prepares the brominated acid via a Sandmeyer reaction, which is then esterified.[8][9]

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid via Sandmeyer Reaction

Materials:

  • 2-amino-3-methylbenzoic acid

  • Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated HBr and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess). Maintain the temperature below 5 °C.

  • In a separate flask, dissolve CuBr in concentrated HBr and cool it in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and collect the precipitated 3-bromo-2-methylbenzoic acid by filtration.

  • Wash the crude product with cold water and purify by recrystallization.

Step 2: Esterification of 3-bromo-2-methylbenzoic acid

Follow the procedure detailed in Route 1 .

Cost-Benefit Analysis Workflow

CostBenefitAnalysis start Synthesis Goal: This compound route1 Route 1: Esterification start->route1 route2 Route 2: Direct Bromination start->route2 route3 Route 3: Sandmeyer & Esterification start->route3 sm1 Starting Material: 3-bromo-2-methylbenzoic acid route1->sm1 cost1 Cost: High starting material cost route1->cost1 benefit1 Benefit: Simple, high yield route1->benefit1 sm2 Starting Material: Ethyl 2-methylbenzoate route2->sm2 cost2 Cost: Isomer separation, handling of Br₂ route2->cost2 benefit2 Benefit: Potentially low material cost route2->benefit2 sm3 Starting Material: 2-amino-3-methylbenzoic acid route3->sm3 cost3 Cost: Multi-step, hazardous reagents, high waste route3->cost3 benefit3 Benefit: Reliable, good for specific isomer synthesis route3->benefit3 decision Decision Criteria: Cost, Yield, Safety, Time, Environment cost1->decision benefit1->decision cost2->decision benefit2->decision cost3->decision benefit3->decision

Caption: Logical workflow for the cost-benefit analysis of the three synthesis routes.

Signaling Pathway of Decision Making

DecisionPathway start Project Requirements cost_priority High Cost Sensitivity? start->cost_priority time_priority Time is Critical? cost_priority->time_priority No choose_route2 Consider Route 2: Direct Bromination cost_priority->choose_route2 Yes safety_priority High Safety/Environmental Constraints? time_priority->safety_priority No choose_route1 Consider Route 1: Esterification time_priority->choose_route1 Yes safety_priority->choose_route1 Yes choose_route3 Consider Route 3: Sandmeyer safety_priority->choose_route3 No evaluate_sm1_cost Evaluate cost of 3-bromo-2-methylbenzoic acid choose_route1->evaluate_sm1_cost

References

A Comparative Guide to Novel Biaryl Compounds Synthesized from Ethyl 3-bromo-2-methylbenzoate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of novel biaryl compounds that can be synthesized from the versatile starting material, Ethyl 3-bromo-2-methylbenzoate. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency and tolerance of various functional groups.[1][2] The precursor, 3-bromo-2-methylbenzoic acid, is a known intermediate in the synthesis of various biologically active compounds, including α-2 adrenoceptor agonists and HIV-1 entry inhibitors, highlighting the pharmaceutical relevance of its derivatives.[3][4] This guide presents illustrative data, detailed experimental protocols, and visualizations to aid in the design and execution of synthetic strategies for drug discovery and development.

Synthesis of Novel Biaryl Carboxylates

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and a variety of arylboronic acids. This reaction is highly efficient and allows for the generation of a diverse library of biaryl compounds, which are prevalent motifs in many biologically active molecules.[1]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound F Novel Biaryl Ethyl Ester A->F + B Arylboronic Acid (R-B(OH)2) B->F + C Pd Catalyst (e.g., [PdCl2(NH2CH2COOH)2]) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Water) E->F Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate1 R-Pd(II)Ln-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R'-B(OH)2 Base pd_intermediate2 R-Pd(II)Ln-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R-R' reductive_elimination->product Workflow start Start: this compound synthesis Suzuki-Miyaura Coupling with Arylboronic Acid start->synthesis workup Reaction Workup & Purification synthesis->workup characterization Structural Characterization (NMR, MS, etc.) workup->characterization bio_assay Biological Activity Screening (e.g., in vitro assays) characterization->bio_assay data_analysis Data Analysis & Structure-Activity Relationship (SAR) bio_assay->data_analysis end Lead Compound Identification data_analysis->end

References

A Comparative Analysis of Ethyl 3-bromo-2-methylbenzoate and Its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-2-methylbenzoate is a versatile aromatic building block extensively used in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing carbon-carbon bonds in complex molecules.[1][2] These reactions are pivotal in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) like Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[3][4]

This guide provides an objective, data-driven benchmark of this compound against its primary halogen-based alternatives: Ethyl 3-iodo-2-methylbenzoate and Ethyl 3-chloro-2-methylbenzoate . The comparison focuses on performance in the widely-used Suzuki-Miyaura cross-coupling reaction to inform reagent selection based on reactivity, reaction conditions, and expected outcomes.

Performance Benchmark: Suzuki-Miyaura Cross-Coupling

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established and generally follows the trend of bond dissociation energy: I > Br > Cl .[5][6] This trend dictates the required reaction conditions, with more reactive halides like iodides often proceeding under milder conditions, while less reactive chlorides may necessitate more active catalysts, stronger bases, or higher temperatures to achieve comparable results.[6]

The following table summarizes the expected performance of this compound and its alternatives when coupled with a generic arylboronic acid.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

ReagentRelative ReactivityTypical Catalyst SystemTypical Base & TemperatureRepresentative Yield
Ethyl 3-iodo-2-methylbenzoate HighestPd(PPh₃)₄ or Pd(OAc)₂ with standard phosphine ligandsK₂CO₃ or Cs₂CO₃, 60-80 °CExcellent (>90%)
This compound High (Baseline) Pd(PPh₃)₄ or Pd(OAc)₂ with standard phosphine ligands K₂CO₃ or K₃PO₄, 80-100 °C Good to Excellent (80-95%)
Ethyl 3-chloro-2-methylbenzoate ModeratePd(OAc)₂ or Pd₂(dba)₃ with specialized, electron-rich ligands (e.g., SPhos, RuPhos)Stronger bases (e.g., K₃PO₄, LiHMDS), 100-120 °CModerate to Good (60-85%)

Note: Yields are representative and can vary significantly based on the specific boronic acid partner, catalyst, ligand, base, solvent, and reaction time.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol outlines a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[1][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (Argon) for 10-15 minutes.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Purge Vessel with Argon A->B C Add Degassed Solvent B->C D Heat Mixture (e.g., 90-100 °C) C->D E Monitor by TLC / LC-MS D->E F Cool & Quench; Aqueous Workup E->F G Dry & Concentrate Organic Layer F->G H Purify via Column Chromatography G->H I Characterize Final Product H->I

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: PARP Inhibition Pathway

Building blocks like this compound are instrumental in synthesizing inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP). PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[4] In cancers with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of unrepaired DNA damage, ultimately causing cell death. This concept is known as synthetic lethality and is a successful cancer treatment strategy.[3][4]

The diagram below illustrates this critical DNA repair pathway and the mechanism of action for PARP inhibitors.

G cluster_pathway PARP-1 Mediated DNA Repair cluster_inhibition Mechanism of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 detects PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Blocked PAR Catalysis Blocked & PARP Trapping PARP1->Blocked results in Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment signals Repair SSB Repair Recruitment->Repair leads to PARP_Inhibitor PARP Inhibitor (Synthesized from precursors like Ethyl 3-bromo-2-methylbenzoate) PARP_Inhibitor->PARP1 binds to DSB Stalled Replication Fork -> Double-Strand Break (DSB) Blocked->DSB leads to Apoptosis Cell Death (Apoptosis) in HR-Deficient Cells DSB->Apoptosis synthetic lethality

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Conclusion

The choice between this compound and its iodo- or chloro- alternatives involves a trade-off between reactivity, cost, and the stringency of reaction conditions.

  • Ethyl 3-iodo-2-methylbenzoate offers the highest reactivity, enabling milder conditions and potentially higher yields, making it ideal for sensitive substrates or when reaction time is critical. However, it is generally the most expensive option.

  • Ethyl 3-chloro-2-methylbenzoate is the most cost-effective alternative but its lower reactivity necessitates more forcing conditions, including specialized and often expensive ligands and higher temperatures, which may not be compatible with all functional groups.[6]

  • This compound represents a well-balanced intermediate. It provides high reactivity under standard, accessible Suzuki-Miyaura conditions, making it a reliable and versatile reagent for a broad range of applications in research and drug development.[1] Its predictable performance and moderate cost position it as the reagent of choice for many synthetic campaigns.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is of paramount importance. This guide provides critical safety and logistical information for the use of Ethyl 3-bromo-2-methylbenzoate, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for handling brominated aromatic esters.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that form a protective seal around the eyes are required. A face shield should be used when there is a splash hazard.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2][3] Always inspect gloves for any signs of degradation or puncture before use.[4]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect the skin and clothing from splashes.[3] For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[5][6] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7][8]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is crucial for minimizing exposure risks and preventing contamination. The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review Safety Data Sheet and relevant safety information Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Workspace Prepare Workspace (Ensure fume hood is operational) Don PPE->Prepare Workspace Chemical Retrieval Retrieve Chemical from Cool, Dry, Well-Ventilated Storage Weighing Weighing and Dispensing (Perform in a fume hood) Chemical Retrieval->Weighing Reaction Setup Reaction Setup (Use appropriate glassware) Weighing->Reaction Setup Decontamination Decontaminate Glassware and work surfaces Waste Disposal Dispose of Waste (Segregate halogenated organic waste) Decontamination->Waste Disposal Remove PPE Remove PPE and Wash Hands Thoroughly Waste Disposal->Remove PPE

Safe handling workflow for this compound.

Experimental Protocols: Safe Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][9]

  • Containers should be tightly closed to prevent the release of vapors.[10]

Handling Procedures:

  • Preparation : Before handling, ensure you have reviewed the relevant safety information and that a safety shower and eyewash station are readily accessible.[11]

  • Personal Protective Equipment : Always wear the appropriate PPE as detailed in the table above.[5][7]

  • Ventilation : All handling, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[5][6]

  • Avoiding Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[12]

  • Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[12] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9] For larger spills, evacuate the area and follow emergency procedures.

First Aid Measures:

  • Inhalation : If inhaled, move the person to fresh air.[5] If breathing is difficult, seek immediate medical attention.[7][13]

  • Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][7][14] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact : If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][14] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[13]

  • Ingestion : If swallowed, do not induce vomiting. Rinse the mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.

Disposal Plan:

  • Waste Segregation : All waste containing this compound, including contaminated lab supplies like gloves and paper towels, must be collected in a designated and properly labeled "Halogenated Organic Waste" container.[6][9]

  • Container Management : Waste containers should be kept tightly closed and stored in a well-ventilated area, away from incompatible materials.[9]

  • Disposal Method : Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain.[4][6] Contaminated packaging should also be treated as hazardous waste.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.